ROCK-IN-10
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c26-23(31)18-5-7-21(8-6-18)30-25(33)28-14-16-2-1-3-19(12-16)24(32)29-22-9-4-17-10-11-27-15-20(17)13-22/h1-9,12-13,27H,10-11,14-15H2,(H2,26,31)(H,29,32)(H2,28,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFUGGHOXNSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)CNC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Potent and Selective Inhibition of Rho Kinase by ROCK-IN-10: A Technical Guide
For Immediate Release
A Deep Dive into the Mechanism of Action of ROCK-IN-10, a Highly Potent and Selective Rho Kinase Inhibitor
This technical guide provides an in-depth analysis of the mechanism of action of this compound, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ROCK inhibition.
This compound, also identified as compound 50 in its discovery publication, demonstrates nanomolar inhibitory potency against both ROCK1 and ROCK2 isoforms. This high affinity, coupled with significant selectivity against a broad range of other kinases, positions this compound as a valuable tool for studying ROCK signaling and as a promising scaffold for the development of novel therapeutics targeting a variety of diseases, including cardiovascular disorders, cancer, and neurological conditions.
Core Mechanism of Action: Competitive Inhibition of the ATP-Binding Site
This compound functions as a competitive inhibitor of the ATP-binding site of the ROCK enzymes. By occupying this pocket, it prevents the binding of ATP, which is essential for the kinase to phosphorylate its downstream substrates. This inhibition effectively blocks the entire ROCK signaling cascade.
The Rho/ROCK signaling pathway is a critical regulator of numerous cellular processes. Activation of the small GTPase RhoA leads to the recruitment and activation of ROCK. Activated ROCK, in turn, phosphorylates several key substrates, most notably Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes actin-myosin contractility, leading to the formation of stress fibers and focal adhesions. Simultaneously, phosphorylation and inactivation of MYPT1 prevent the dephosphorylation of MLC, further amplifying the contractile signal.
By inhibiting ROCK, this compound effectively reverses these processes. This leads to a decrease in MLC phosphorylation, resulting in the disassembly of stress fibers, relaxation of smooth muscle cells, and modulation of cell migration and adhesion.
Quantitative Analysis of Inhibitory Potency and Selectivity
This compound exhibits potent inhibitory activity against both ROCK isoforms. The quantitative measures of this potency are summarized in the table below. The selectivity of this compound is a key feature, with data indicating over 100-fold greater potency for ROCK kinases compared to a panel of other kinases.
| Target | IC50 (nM) | Assay Condition |
| ROCK1 | 6 | Biochemical Kinase Assay |
| ROCK2 | 4 | Biochemical Kinase Assay |
Table 1: Inhibitory Potency of this compound
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against ROCK1 and ROCK2.
Methodology:
-
Recombinant human ROCK1 and ROCK2 enzymes were used.
-
A standard kinase assay was performed in a buffer containing ATP and a specific peptide substrate for ROCK.
-
This compound was serially diluted and pre-incubated with the kinase.
-
The kinase reaction was initiated by the addition of the ATP/substrate mixture.
-
After a defined incubation period at room temperature, the reaction was stopped.
-
The amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence polarization or luminescence.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay: Inhibition of Myosin Light Chain Phosphorylation
Objective: To confirm the cellular activity of this compound by measuring its effect on the phosphorylation of a key downstream substrate of ROCK.
Methodology:
-
A suitable cell line (e.g., vascular smooth muscle cells) was cultured to sub-confluency.
-
Cells were serum-starved to reduce basal levels of signaling.
-
Cells were pre-treated with various concentrations of this compound for a specified period.
-
Phosphorylation of MLC was stimulated using an agonist such as U46619 or by serum addition.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were subjected to SDS-PAGE and transferred to a membrane.
-
Western blotting was performed using primary antibodies specific for phosphorylated MLC (p-MLC) and total MLC.
-
The levels of p-MLC were normalized to total MLC and quantified by densitometry.
Conclusion
This compound is a highly potent and selective inhibitor of ROCK1 and ROCK2. Its mechanism of action involves the competitive inhibition of the ATP-binding site, leading to the downstream suppression of the Rho/ROCK signaling pathway. The detailed experimental data and protocols provided in this guide offer a comprehensive understanding of its inhibitory profile, making it a valuable tool for further research and a strong candidate for therapeutic development.
ROCK-IN-10 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK-IN-10 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] As members of the AGC family of serine-threonine kinases, ROCK proteins are crucial downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of cellular contractility, motility, proliferation, and apoptosis primarily through its control of the actin cytoskeleton.[3][4] Dysregulation of this pathway is implicated in a variety of pathological conditions, including cardiovascular disease, cancer, and glaucoma, making ROCK an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, detailed experimental protocols for assessing its activity, and quantitative data to support further research and development.
Core Downstream Signaling Pathways of this compound
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of its downstream substrates. This leads to a cascade of events that ultimately result in the modulation of the actin cytoskeleton and a decrease in actomyosin (B1167339) contractility. The key downstream signaling pathways are detailed below.
Regulation of Myosin Light Chain Phosphatase (MLCP)
One of the most critical functions of ROCK is the regulation of Myosin Light Chain Phosphatase (MLCP), which dephosphorylates the regulatory myosin light chain (MLC). ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1) at threonine 696 (Thr696) and threonine 853 (Thr853), which inhibits the phosphatase activity of MLCP.[5][6] By inhibiting ROCK, this compound prevents the phosphorylation of MYPT1, leading to the activation of MLCP and subsequent dephosphorylation of MLC. This reduces the interaction between actin and myosin, resulting in decreased cellular contraction and stress fiber formation.[5][6]
Direct Phosphorylation of Myosin Light Chain (MLC)
In addition to its indirect effect via MLCP, ROCK can also directly phosphorylate MLC at serine 19 (Ser19), which promotes the interaction of myosin with actin filaments and increases contractility.[7] this compound's inhibition of ROCK's kinase activity directly blocks this phosphorylation event, further contributing to the relaxation of the actin cytoskeleton.
Regulation of LIM Kinase (LIMK) and Cofilin
ROCK phosphorylates and activates LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2) at threonine 508 (Thr508) and threonine 505 (Thr505) respectively.[8][9] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivation of cofilin leads to the stabilization of actin filaments. By inhibiting ROCK, this compound prevents the activation of LIMK, which in turn leads to the dephosphorylation and activation of cofilin. Active cofilin then promotes the depolymerization of actin filaments, contributing to the disassembly of stress fibers.[8]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and provide representative data for other potent ROCK inhibitors on downstream signaling events.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity |
| ROCK1 | 6 | >100-fold vs. a panel of other kinases |
| ROCK2 | 4 | >100-fold vs. a panel of other kinases |
Data obtained from the discovery of this compound.[1][2]
Table 2: Representative Quantitative Effects of Potent ROCK Inhibitors on Downstream Signaling
| Inhibitor | Cell Line | Target | Effect | Fold Change (vs. Control) | Reference |
| Y-27632 | 293 cells | p-MYPT1 (Thr696) | Decrease | ~0.5-fold | [10] |
| Y-27632 | T4-2 breast cancer cells | p-MLC | Decrease | Not specified | [7] |
| RKI-1447 | Neuroblastoma cells | p-MLC2 | Decrease | Not specified | [11] |
| Y-27632 | hESC-RPE cells | p-Cofilin | Decrease | ~0.5-fold | [12] |
Note: This table provides illustrative data from studies using other well-characterized ROCK inhibitors, as specific quantitative downstream data for this compound is not extensively published. The principles of these effects are directly applicable to this compound's mechanism of action.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Downstream signaling pathways inhibited by this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing ROCK inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity and downstream effects of this compound.
In Vitro ROCK Kinase Assay (IC50 Determination)
This protocol is adapted from standard kinase assay methodologies used in the characterization of ROCK inhibitors.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.
Materials:
-
Recombinant active ROCK1 and ROCK2 enzymes
-
ROCK substrate (e.g., recombinant MYPT1)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Glycerol-2-Phosphate, 0.1 mM Na3VO4, 2.5 mM DTT)
-
This compound (serially diluted)
-
96-well or 384-well plates
-
Detection antibody (e.g., anti-phospho-MYPT1 (Thr696))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add 10 µL of each this compound dilution to the wells of the assay plate. Include wells with vehicle (e.g., DMSO) as a control.
-
Add 20 µL of a solution containing the ROCK enzyme (e.g., 0.1 ng/µL) and the substrate (e.g., recombinant MYPT1) in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (final concentration, e.g., 10 µM) in kinase assay buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 20 µL of 50 mM EDTA.
-
Wash the wells three times with a wash buffer (e.g., TBS with 0.05% Tween-20).
-
Add 50 µL of the primary antibody (anti-phospho-MYPT1) diluted in blocking buffer (e.g., 1% BSA in TBST) and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 50 µL of the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 50 µL of chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol is a standard method for assessing the phosphorylation status of ROCK substrates in cell lysates.[10][13]
Objective: To quantify the effect of this compound on the phosphorylation of MYPT1, MLC, and cofilin in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, NIH3T3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-phospho-MLC (Ser19), anti-total MLC, anti-phospho-cofilin (Ser3), anti-total cofilin, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples for SDS-PAGE by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a common method to assess the effect of this compound on collective cell migration.
Objective: To determine the effect of this compound on the migratory capacity of cells.
Materials:
-
Cell line of interest
-
24-well plate
-
P200 pipette tip or a specialized wound-making tool
-
Cell culture medium with and without serum
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile P200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control. It is recommended to use low-serum medium to minimize cell proliferation.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition. A decrease in the rate of wound closure in the presence of this compound indicates an inhibitory effect on cell migration.
Rat Aortic Ring Assay
Objective: To evaluate the effect of this compound on vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (B352888) (vasoconstrictor)
-
This compound
-
Organ bath system with force transducers
-
Dissection tools
Procedure:
-
Euthanize a rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 value for the vasorelaxant effect of this compound.
This technical guide provides a foundational understanding of the downstream signaling pathways of this compound and practical guidance for its preclinical evaluation. The provided protocols and data serve as a starting point for researchers to further investigate the therapeutic potential of this potent ROCK inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. ROCK Inhibition Extends Passage of Pluripotent Stem Cell-Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US10696638B2 - Compounds for inhibiting AGC kinase and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 7. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design (Journal Article) | OSTI.GOV [osti.gov]
- 10. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Choreography: A Technical Guide to the Functions of ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a master regulator of the actin cytoskeleton, influencing a panoply of fundamental cellular processes. Consequently, inhibitors of ROCK have emerged as powerful tools in cell biology research and as promising therapeutic agents for a range of diseases. This technical guide delves into the core cellular functions modulated by ROCK inhibitors, with a focus on the underlying signaling pathways, experimental methodologies to assess their activity, and the quantitative data derived from such studies. While specific data on every inhibitor is vast, this document will focus on general principles and provide specific examples where available, including the potent inhibitor ROCK-IN-10 .
This compound is a potent ROCK inhibitor with reported IC50 values of 6 nM for ROCK1 and 4 nM for ROCK2 .[1] Its high potency suggests significant potential in both research and therapeutic contexts, although detailed public data on its specific cellular effects remains limited. This guide will, therefore, provide a broader overview of the functions regulated by ROCK inhibitors, which are presumed to be the functions targeted by this compound.
Core Cellular Functions Regulated by ROCK Inhibition
Inhibition of ROCK kinases perturbs the phosphorylation of downstream substrates, leading to significant alterations in cellular behavior. The primary cellular functions affected include cytoskeleton organization, cell adhesion and migration, cell proliferation, and apoptosis.
Cytoskeleton Organization and Cell Morphology
The most profound and well-documented effect of ROCK inhibition is the modulation of the actin cytoskeleton.[2] ROCK kinases directly and indirectly regulate actin-myosin contractility.
-
Mechanism of Action: ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[2][3] This leads to the stabilization of actin filaments. Furthermore, ROCK directly phosphorylates the Myosin Light Chain (MLC) and inhibits Myosin Light Chain Phosphatase (MLCP) via phosphorylation of its myosin-binding subunit (MYPT1).[2] Both actions increase MLC phosphorylation, promoting actin-myosin contractility and the formation of stress fibers and focal adhesions.[2]
-
Effect of Inhibition: Treatment with ROCK inhibitors, such as the commonly used Y-27632, leads to a rapid and dramatic disassembly of stress fibers, resulting in changes to cell morphology.[3] Cells often adopt a more relaxed or elongated phenotype.
Caption: ROCK signaling pathway regulating actin cytoskeleton dynamics.
Cell Adhesion and Migration
By controlling cytoskeletal tension and the formation of focal adhesions, ROCK signaling is intimately involved in cell adhesion and migration. The effects of ROCK inhibition on these processes can be cell-type and context-dependent.
-
Mechanism of Action: Cell migration requires a coordinated cycle of protrusion, adhesion, contraction, and detachment. ROCK-mediated contractility is crucial for the generation of traction forces at focal adhesions and for the retraction of the cell rear.
-
Effect of Inhibition: Inhibition of ROCK often leads to a decrease in cell migration and invasion in cancer cells by disrupting the necessary contractile forces.[4] For instance, studies on stratified TE-10 cells showed that ROCK inhibitors disturbed collective cell migration.[5] However, in some contexts, ROCK inhibition can paradoxically promote a shift from an amoeboid to a mesenchymal mode of migration.
Caption: Workflow for a Transwell cell migration assay.
Cell Proliferation and Cell Cycle
The role of ROCK signaling in cell proliferation is complex, with evidence supporting its involvement in cell cycle progression.[6]
-
Mechanism of Action: ROCK activity has been linked to the regulation of key cell cycle proteins. The precise mechanisms are still under investigation but may involve the influence of cytoskeletal integrity on signaling pathways that control cell division.
-
Effect of Inhibition: Inhibition of ROCK can lead to cell cycle arrest and a reduction in cell proliferation in some cancer cell lines.[7][8] For example, in glioblastoma cells, ROCK inhibition suppressed proliferation.[9]
Apoptosis
ROCK signaling plays a multifaceted role in the regulation of apoptosis, or programmed cell death.
-
Mechanism of Action: During apoptosis, ROCK1 can be cleaved and activated by caspase-3, leading to membrane blebbing, a characteristic feature of apoptotic cells.[10][11] However, ROCK signaling has also been implicated in pro-survival pathways in certain contexts.[12]
-
Effect of Inhibition: The effect of ROCK inhibitors on apoptosis is highly context-dependent. In some cell types, ROCK inhibition can suppress apoptosis.[13] For instance, the ROCK inhibitor Y-27632 was shown to inhibit Myc-induced apoptosis in human keratinocytes.[10] Conversely, in other scenarios, ROCK inhibition can sensitize cells to apoptotic stimuli.[12]
Quantitative Data on ROCK Inhibitor Activity
The following table summarizes publicly available quantitative data for some common ROCK inhibitors. This provides a reference for the expected potency of compounds targeting the ROCK pathway.
| Inhibitor | Target(s) | IC50 / Ki | Cell-Based Assay Data | Reference |
| This compound | ROCK1, ROCK2 | IC50: 6 nM (ROCK1), 4 nM (ROCK2) | Data not publicly available | [1] |
| Y-27632 | ROCK1 | Ki: 140 nM | Inhibits migration of TE-10 cells | [5][14] |
| Fasudil | ROCK1, ROCK2 | - | Reduces apoptosis in glioblastoma stem-like cells | [15] |
| RKI-1447 | ROCK1, ROCK2 | - | Inhibits neuroblastoma spheroid growth | [16] |
| DJ4 | ROCK1, ROCK2 | IC50: 5 nM (ROCK1), 50 nM (ROCK2) | Reduces stress fiber formation; inhibits migration and invasion of melanoma, breast, and lung cancer cells | [14] |
Detailed Experimental Protocols
ROCK Kinase Activity Assay
This protocol provides a general framework for measuring the in vitro activity of ROCK kinases and the inhibitory potential of compounds like this compound.
Principle: This assay measures the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), by recombinant active ROCK protein in the presence or absence of an inhibitor. The phosphorylated substrate is then detected using a specific antibody, often in an ELISA-based format.[17]
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
ROCK substrate (e.g., recombinant MYPT1)
-
Kinase reaction buffer (typically contains ATP, MgCl2, and a buffer like Tris-HCl)
-
ROCK inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates (e.g., ELISA plates)
-
Primary antibody against the phosphorylated substrate (e.g., anti-phospho-MYPT1)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the ROCK substrate (e.g., MYPT1) and incubate overnight at 4°C.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Addition: Add serial dilutions of the ROCK inhibitor (e.g., this compound) or vehicle control to the wells.
-
Kinase Reaction: Add the active ROCK enzyme and ATP-containing kinase reaction buffer to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Washing: Stop the reaction by washing the wells.
-
Primary Antibody: Add the primary antibody specific for the phosphorylated substrate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells.
-
Detection: Add the HRP substrate and incubate until color develops.
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and calculate the IC50 value.
Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)
This protocol is used to assess the effect of ROCK inhibitors on the downstream signaling of ROCK in a cellular context.
Principle: Cells are treated with a ROCK inhibitor, and the levels of phosphorylated MLC are measured by Western blotting using an antibody specific to the phosphorylated form. A decrease in p-MLC indicates inhibition of the ROCK pathway.
Materials:
-
Cell culture reagents
-
ROCK inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-MLC, anti-total MLC, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the ROCK inhibitor at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-MLC, anti-total MLC, and loading control) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane again.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MLC signal to the total MLC and the loading control.
Conclusion
ROCK inhibitors are invaluable tools for dissecting the intricate roles of the Rho/ROCK signaling pathway in a multitude of cellular functions. Their ability to modulate the actin cytoskeleton has profound implications for cell morphology, adhesion, migration, proliferation, and survival. While potent inhibitors like this compound offer exciting possibilities for future research and therapeutic development, a thorough understanding of their specific effects on these cellular processes will require further detailed investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore the cellular consequences of ROCK inhibition and to unlock the full potential of this important class of molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The RhoE/ROCK/ARHGAP25 signaling pathway controls cell invasion by inhibition of Rac activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Proliferation: The ROCKs on which tumour cells thrive | eLife [elifesciences.org]
- 7. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways | PLOS One [journals.plos.org]
- 9. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 10. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 15. ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
ROCK-IN-10: A Technical Guide for Stem Cell Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are indispensable tools in the field of stem cell research, significantly improving cell survival, particularly during single-cell dissociation and cryopreservation. This technical guide focuses on ROCK-IN-10, a potent and highly selective ROCK inhibitor, and its applications in stem cell biology. While specific literature on this compound in stem cell applications is emerging, its mechanism of action as a powerful inhibitor of ROCK1 and ROCK2 suggests its utility can be inferred from the extensive research conducted with other well-characterized ROCK inhibitors, such as Y-27632.
This compound is a selective inhibitor of ROCK1 and ROCK2 with IC50 values of 6 nM and 4 nM, respectively, and demonstrates over 100-fold selectivity against other kinases. Its chemical formula is C25H25N5O3 and it is identifiable by the CAS number 1038549-25-5. This guide will provide an in-depth overview of the ROCK signaling pathway, the effects of its inhibition in stem cells, quantitative data from relevant studies, and detailed experimental protocols.
The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of cell shape, adhesion, migration, and apoptosis. In stem cells, dissociation-induced apoptosis (anoikis) is a major challenge, and this pathway is a key mediator of this process.
Signaling Pathway Diagram:
Caption: The Rho/ROCK signaling pathway leading to apoptosis.
Core Applications of ROCK Inhibition in Stem Cell Research
Inhibition of the ROCK pathway, and by extension the use of this compound, has several critical applications in the handling and manipulation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).
Enhancement of Cell Survival After Dissociation
The primary application of ROCK inhibitors is to prevent dissociation-induced apoptosis. When PSCs are detached from their substrate and from each other, the Rho/ROCK pathway is hyperactivated, leading to cytoskeletal changes and ultimately cell death.
Experimental Workflow for Improved Cell Survival:
Caption: Workflow for enhancing PSC survival post-dissociation.
Improved Cryopreservation and Thawing
The freeze-thaw process is a significant stressor for PSCs, often resulting in low recovery rates. The inclusion of a ROCK inhibitor in the thawing medium dramatically improves the survival and attachment of cryopreserved cells.
Facilitation of Single-Cell Cloning and Gene Editing
Genetic modification of PSCs often requires the generation of clonal populations from single cells. The poor survival of single PSCs is a major bottleneck. ROCK inhibitors are crucial for enabling the survival and expansion of these single cells into colonies.
Enhancement of Stem Cell Differentiation
The influence of ROCK inhibition on differentiation is context-dependent. In some lineages, it can promote differentiation by modulating cell morphology and signaling cross-talk, while in others, it helps maintain a pluripotent state.
Quantitative Data on the Effects of ROCK Inhibition
The following tables summarize quantitative data from studies using the ROCK inhibitor Y-27632, which are expected to be comparable for this compound.
Table 1: Effect of Y-27632 on Human Embryonic Stem Cell (hESC) Cloning Efficiency
| Treatment | Cloning Efficiency (%) | Fold Increase | Reference |
| Control (No Y-27632) | ~1% | - | Watanabe et al., 2007 |
| 10 µM Y-27632 | ~27% | 27-fold | Watanabe et al., 2007 |
Table 2: Effect of Y-27632 on hESC Recovery After Cryopreservation
| Treatment | Colony Number (relative to control) | Reference |
| Control (No Y-27632) | 1 | Claassen et al., 2009 |
| 10 µM Y-27632 | ~4 | Claassen et al., 2009 |
Table 3: Effect of Y-27632 on hESC-derived Cardiomyocyte Survival After Dissociation
| Treatment | Cell Survival (relative to control) | Reference |
| Control (No Y-27632) | 1 | Grainger et al., 2010 |
| 10 µM Y-27632 | ~2.5 | Grainger et al., 2010 |
Experimental Protocols
Protocol 1: Improving Pluripotent Stem Cell Survival During Passaging
Materials:
-
Pluripotent stem cell culture
-
Dissociation reagent (e.g., Accutase, TrypLE)
-
Complete cell culture medium
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Culture vessels coated with an appropriate matrix (e.g., Matrigel, Geltrex)
Procedure:
-
Pre-treatment (Optional but Recommended): Add this compound to the culture medium to a final concentration of 10 µM and incubate the cells for 1 hour prior to dissociation.
-
Dissociation: Aspirate the medium and wash the cells with DPBS. Add the dissociation reagent and incubate at 37°C until the cells detach.
-
Neutralization and Collection: Add complete culture medium to neutralize the dissociation reagent and gently pipette to create a single-cell suspension. Collect the cells in a conical tube.
-
Centrifugation: Centrifuge the cells at 200-300 x g for 3-5 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in complete culture medium supplemented with 10 µM this compound.
-
Plating: Plate the cells onto the prepared culture vessels at the desired density.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Medium Change: After 24 hours, replace the medium with fresh complete culture medium without this compound.
Protocol 2: Enhancing Survival of Pluripotent Stem Cells After Thawing
Materials:
-
Cryovial of frozen pluripotent stem cells
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Culture vessels coated with an appropriate matrix
Procedure:
-
Prepare Thawing Medium: Add this compound to the pre-warmed complete culture medium to a final concentration of 10 µM.
-
Thawing: Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Transfer: Transfer the cell suspension from the cryovial to a conical tube containing at least 5 ml of the pre-warmed thawing medium.
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in the thawing medium. Plate the cells onto the prepared culture vessels.
-
Incubation and Medium Change: Incubate the cells at 37°C. After 24 hours, replace the medium with fresh complete culture medium without this compound.
Conclusion
This compound, as a potent and selective ROCK inhibitor, represents a valuable asset for stem cell research. Its ability to significantly enhance cell survival during critical procedures such as single-cell passaging, cryopreservation, and cloning is paramount for the successful execution of a wide range of applications, from basic research to the development of cell-based therapies. While direct experimental data for this compound in stem cell culture is still to be broadly published, the extensive body of evidence from other ROCK inhibitors strongly supports its potential to become a standard reagent in the stem cell laboratory. Researchers are encouraged to perform dose-response experiments to optimize the concentration of this compound for their specific cell lines and applications.
ROCK-IN-10 and its role in neuroprotection
An In-depth Technical Guide on ROCK-IN-10 and its Role in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of fundamental cellular processes, including cytoskeletal dynamics, cell migration, and apoptosis.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in the pathogenesis of numerous neurological disorders, making it a promising therapeutic target.[3][4] this compound has emerged as a potent and selective inhibitor of ROCK kinases, demonstrating significant potential for neuroprotection. This document provides a comprehensive overview of this compound, its mechanism of action, its role in neuroprotective signaling pathways, and detailed experimental protocols for its evaluation.
The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling cascade is a pivotal intracellular pathway that transduces signals from various extracellular stimuli to regulate the actin cytoskeleton.[1][5] The core components of this pathway are the Rho family of small GTPases (of which RhoA is the most studied) and their primary downstream effectors, ROCK1 and ROCK2.[2][]
Activation and Downstream Effects:
-
RhoA Activation: In its inactive state, RhoA is bound to GDP in the cytosol. Upon stimulation by extracellular signals, guanine (B1146940) nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, leading to the activation of RhoA.[]
-
ROCK Activation: GTP-bound RhoA translocates to the cell membrane and binds to the Rho-binding domain (RBD) of ROCK1 or ROCK2.[7] This interaction disrupts an autoinhibitory loop within the ROCK protein, unleashing its serine/threonine kinase activity.[7]
-
Phosphorylation of Downstream Targets: Activated ROCK phosphorylates numerous substrates, leading to a cascade of cellular events. Key targets include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits MLC phosphatase, leading to increased MLC phosphorylation.[1][7] This promotes actin-myosin contractility, stress fiber formation, and neurite retraction.[1]
-
LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin.[1] Inactivated cofilin can no longer depolymerize actin filaments, resulting in the stabilization of the actin cytoskeleton.[1]
-
PTEN: ROCK can activate the tumor suppressor PTEN, which negatively regulates the pro-survival PI3K/Akt pathway.[3]
-
Dysregulation of this pathway, often characterized by excessive ROCK activation, contributes to neuronal apoptosis, inhibition of axonal growth, and neuroinflammation, which are hallmarks of various neurodegenerative diseases and central nervous system (CNS) injuries.[3][5]
This compound: Mechanism and Potency
This compound is a small molecule compound designed as a highly potent and selective inhibitor of ROCK kinases.[8] It acts as an ATP-competitive inhibitor, binding to the kinase domain of both ROCK1 and ROCK2 and preventing the phosphorylation of their downstream substrates.[9]
Quantitative Data: Inhibitory Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.[10]
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | ROCK1 | 6 | >100-fold vs. other kinases | [8] |
| ROCK2 | 4 | >100-fold vs. other kinases | [8] |
Role of this compound in Neuroprotection
Excessive ROCK activity is a common pathological feature in a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, spinal cord injury, and stroke.[3][4] By inhibiting ROCK, this compound can exert neuroprotective effects through multiple mechanisms.
-
Promotion of Axonal Regeneration: In the CNS, myelin-associated inhibitors activate the Rho/ROCK pathway, leading to growth cone collapse and inhibition of axonal regeneration after injury.[5] ROCK inhibition can overcome this inhibitory signaling, promoting neurite outgrowth and axonal regeneration.[7][11]
-
Reduction of Neuroinflammation: The ROCK pathway is involved in the activation of microglia and macrophages, promoting a pro-inflammatory state.[12] Inhibition of ROCK can shift these immune cells towards an anti-inflammatory phenotype, reducing the production of harmful inflammatory cytokines.[12]
-
Enhancement of Autophagy: Autophagy is a cellular process responsible for clearing aggregated proteins and damaged organelles. Dysfunctional autophagy is a key feature of many neurodegenerative diseases.[13] ROCK2 inhibition has been shown to promote the autophagy of toxic protein aggregates, such as amyloid-β oligomers.[3]
-
Modulation of Synaptic Plasticity: The Rho/ROCK pathway regulates dendritic spine morphology, which is crucial for synaptic function.[1][13] By modulating this pathway, ROCK inhibitors can protect against the loss of dendritic spines and improve synaptic plasticity.[3]
Key Experimental Findings on ROCK Inhibition in Neuroprotection
| Model System | ROCK Inhibitor | Key Findings | Reference |
| Rat model of Alzheimer's Disease (Aβ1-42 injection) | Fasudil | Decreased neuroinflammation, improved memory, attenuated neuronal loss. | [14] |
| Mouse model of Parkinson's Disease (MPTP-induced) | Y-27632 | Attenuated motor symptoms and mitochondrial fission. | [14] |
| Mouse Neural Stem Cells (in vitro) | Y-27632 | Increased neurite length and enhanced neuronal differentiation. | [11] |
| Mouse Alzheimer's Disease Model | ROCK2 Inhibitors | Reduced levels of phosphorylated tau. | [3] |
| Rat Cortical Neurons (Aluminum-induced neurotoxicity) | Y-27632 | Prevented the decrease of sAPPα and the increase of amyloid fibril formation. | [15] |
Experimental Protocols
Evaluating the efficacy of ROCK inhibitors like this compound requires robust and reproducible assays. The most common method is an in vitro kinase activity assay that measures the phosphorylation of a specific ROCK substrate.
Protocol: In Vitro ROCK Kinase Activity Assay
This protocol is based on an enzyme-linked immunosorbent assay (ELISA) format, which detects the phosphorylation of the Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 696 (Thr696), a specific substrate for ROCK kinases.[16][17]
Materials:
-
Microplate pre-coated with recombinant MYPT1 substrate[18]
-
Active ROCK1 or ROCK2 enzyme[18]
-
This compound (or other inhibitors) at various concentrations
-
10X Kinase Buffer[18]
-
ATP Solution[18]
-
Primary Antibody: Anti-Phospho-MYPT1 (Thr696)[18]
-
Secondary Antibody: HRP-conjugated[18]
-
Wash Buffer[18]
-
Chromogenic Substrate (e.g., TMB)
-
Stop Solution[18]
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer and 1X Wash Buffer by diluting the 10X stock solutions. Prepare serial dilutions of this compound in 1X Kinase Buffer.
-
Kinase Reaction:
-
Add 50 µL of diluted this compound (or vehicle control) to the MYPT1-coated wells.
-
Add 20 µL of active ROCK enzyme to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Washing: Aspirate the reaction mixture and wash the wells three times with 1X Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted Anti-Phospho-MYPT1 (Thr696) antibody to each well. Incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step as described above.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step as described above.
-
Signal Detection:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 5-15 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
Conclusion and Future Directions
This compound is a potent and selective inhibitor of the Rho/ROCK signaling pathway, a cascade critically involved in the pathology of numerous CNS disorders. By mitigating the detrimental effects of excessive ROCK activation—such as inhibition of axonal regeneration, neuroinflammation, and impaired autophagy—this compound represents a promising therapeutic agent for neuroprotection. Future research should focus on preclinical in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in relevant animal models of neurodegenerative diseases and CNS injury. Further investigation into the specific roles of ROCK1 versus ROCK2 inhibition in different disease contexts will also be crucial for developing targeted and effective neuroprotective strategies.
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK inhibition in models of neurodegeneration and its potential for clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 14. Frontiers | Rock inhibitors in Alzheimer’s disease [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 17. mybiosource.com [mybiosource.com]
- 18. ROCK Activity Assay Kit (ab211175) | Abcam [abcam.com]
- 19. IC50 Calculator | AAT Bioquest [aatbio.com]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
The Impact of ROCK Inhibition on Angiogenesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as crucial regulators of this complex process. This technical guide explores the multifaceted role of ROCK signaling in angiogenesis and the therapeutic potential of its inhibition. While this document focuses on the general class of ROCK inhibitors, it is important to note that specific data for a compound designated "ROCK-IN-10" is not available in the current scientific literature. The information presented herein is based on well-characterized ROCK inhibitors such as Y-27632 and H-1152.
The ROCK Signaling Pathway in Angiogenesis
The RhoA/ROCK signaling pathway is a central regulator of various cellular processes that are fundamental to angiogenesis, including cell migration, proliferation, and morphology.[1][2] Activation of the small GTPase RhoA leads to the activation of its downstream effectors, ROCK1 and ROCK2.[2] These kinases, in turn, phosphorylate a multitude of substrates, influencing cytoskeletal dynamics, cell-cell adhesion, and gene expression.[3]
In the context of angiogenesis, pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) can activate the RhoA/ROCK pathway.[4][5] This activation leads to increased endothelial cell (EC) contraction and permeability of the basement membrane, facilitating the sprouting of new capillaries.[5] The pathway also plays a role in the migration and proliferation of endothelial cells, which are essential steps in the formation of new blood vessels.[2][6] Interestingly, there is evidence of crosstalk between the ROCK pathway and other signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway, creating a complex regulatory network.[2]
Quantitative Data on ROCK Inhibitor Activity
The following tables summarize key quantitative data for commonly studied ROCK inhibitors. This data provides a baseline for understanding the potency and cellular effects of this class of compounds.
Table 1: Inhibitory Potency of Selected ROCK Inhibitors
| Inhibitor | Target(s) | IC50 (µM) vs ROCK2 | Reference |
| Fasudil | ROCK1/2 | 0.158 | [7] |
| Y-27632 | ROCK1/2 | 0.162 | [7] |
| H-1152P | ROCK1/2 | 0.012 | [7] |
Table 2: Effects of ROCK Inhibitors on Endothelial Cell Functions
| Inhibitor | Concentration | Cell Type | Effect on Migration | Effect on Proliferation | Reference |
| Y-27632 | 10 µM | Corneal Endothelial Cells | Enhanced | Enhanced | [8] |
| H-1152 | 2 µM | Corneal Endothelial Cells | Enhanced | 1.4-fold increase | [8] |
| Y-27632 | 5 µM | Stratified TE-10 Cells | Significant reduction | Not specified | [9] |
| HA1077 (Fasudil) | Not specified | Stratified TE-10 Cells | Significant reduction | Not specified | [9] |
Key Experimental Protocols
The study of ROCK inhibitors on angiogenesis employs a variety of in vitro and in vivo assays. Detailed methodologies for key experiments are outlined below.
In Vitro Endothelial Cell Migration Assay (Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Cell Seeding: Plate endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a multi-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh culture medium containing the ROCK inhibitor (e.g., "this compound") at various concentrations. A vehicle control should be included.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure over time. A significant increase or decrease in the rate of closure in treated cells compared to control indicates an effect on cell migration.[10][11]
In Vitro Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on an extracellular matrix substrate.[12]
Protocol:
-
Matrix Coating: Coat the wells of a multi-well plate with a basement membrane matrix solution (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed endothelial cells onto the matrix-coated wells in a culture medium containing the ROCK inhibitor or vehicle control.
-
Incubation: Incubate the plate for a period of 4-18 hours to allow for the formation of tube-like structures.[12]
-
Visualization and Quantification: Visualize the tube networks using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[13][14]
In Vivo Matrigel Plug Assay
This in vivo assay assesses the formation of new blood vessels within a subcutaneous plug of basement membrane matrix.[15]
Protocol:
-
Plug Preparation: Mix the basement membrane matrix with a pro-angiogenic factor (e.g., VEGF or bFGF) and the ROCK inhibitor or vehicle control.
-
Subcutaneous Injection: Inject the liquid matrix mixture subcutaneously into the flank of an immunodeficient mouse. The matrix will solidify to form a plug.
-
Incubation Period: Allow 7-21 days for blood vessels from the host to infiltrate the plug.
-
Plug Excision and Analysis: Excise the Matrigel plug and process it for histological analysis. The extent of angiogenesis can be quantified by staining for endothelial cell markers (e.g., CD31) and measuring the microvessel density.
Discussion and Future Directions
The inhibition of the ROCK signaling pathway presents a compelling strategy for modulating angiogenesis. The dual role of ROCK in regulating both endothelial cell behavior and the tumor microenvironment makes it an attractive target for anti-angiogenic therapies.[2][6] However, the precise effects of ROCK inhibition can be context-dependent, with some studies reporting pro-angiogenic effects under certain conditions.[16][17] This highlights the complexity of the signaling network and the need for further research to delineate the specific roles of ROCK1 and ROCK2 in different vascular beds and disease states.
Future research should focus on the development of isoform-specific ROCK inhibitors to dissect the individual contributions of ROCK1 and ROCK2 to angiogenesis.[18][19] Furthermore, a deeper understanding of the crosstalk between the ROCK pathway and other pro- and anti-angiogenic signaling cascades will be crucial for the development of effective combination therapies. While "this compound" remains an uncharacterized agent, the extensive research on other ROCK inhibitors provides a solid foundation for evaluating its potential impact on angiogenesis.
Conclusion
The RhoA/ROCK signaling pathway is a key regulator of angiogenesis, influencing endothelial cell migration, proliferation, and tube formation. Inhibition of this pathway with small molecules has shown significant effects in various preclinical models of angiogenesis-related diseases. The experimental protocols and data presented in this guide provide a framework for the investigation of novel ROCK inhibitors like the conceptual "this compound." A thorough characterization of any new compound using these established assays will be essential to determine its therapeutic potential in the modulation of angiogenesis.
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the RhoA/Rho kinase pathway in angiogenesis and its potential value in prostate cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Corneal Endothelial Cell Migration and Proliferation Enhanced by Rho Kinase (ROCK) Inhibitors in In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corneal Endothelial Cell Migration and Proliferation Enhanced by Rho Kinase (ROCK) Inhibitors in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amsbio.com [amsbio.com]
- 13. The cancer angiogenesis co-culture assay: In vitro quantification of the angiogenic potential of tumoroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Endothelial Rho kinase controls blood vessel integrity and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rho-Associated Kinase (ROCK) in Cancer Cell Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of mortality in cancer patients. This complex process involves a series of events including local invasion, intravasation, survival in the circulatory system, extravasation, and colonization of distant organs. A key player in regulating the cellular machinery that drives these metastatic events is the Rho-associated coiled-coil containing protein kinase (ROCK).
ROCK is a serine/threonine kinase that acts as a major downstream effector of the small GTPase RhoA.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, motility, and contraction.[4][5] Dysregulation of this pathway is frequently observed in various cancers and is strongly associated with increased tumor progression, invasion, and metastasis.[4][6] This technical guide provides an in-depth overview of the involvement of ROCK in cancer cell metastasis, focusing on its core signaling pathways, methodologies for its study, and quantitative data on its expression and the effects of its inhibition.
The ROCK Signaling Pathway in Metastasis
The Rho/ROCK signaling cascade is a central hub for integrating extracellular signals and translating them into changes in cell behavior that are crucial for metastasis. The pathway is initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state.[1] Upon activation by guanine (B1146940) nucleotide exchange factors (GEFs), GTP-bound RhoA binds to and activates ROCK.[1]
There are two main isoforms of ROCK: ROCK1 and ROCK2. While they share a high degree of homology, they may have distinct cellular functions and downstream targets.[7] Activated ROCK phosphorylates a number of substrates that directly impact the actin cytoskeleton and cell motility.
Key downstream effectors of ROCK in the context of metastasis include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Phosphatase Target Subunit 1 (MYPT1), the regulatory subunit of myosin light chain phosphatase (MLCP).[8] Both actions lead to increased MLC phosphorylation, resulting in enhanced actomyosin (B1167339) contractility, stress fiber formation, and the generation of forces required for cell migration and invasion.[5][8]
-
LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[8] Inactivation of cofilin leads to the stabilization of actin filaments, promoting the formation of invasive structures like lamellipodia and filopodia.[9]
-
Epithelial-Mesenchymal Transition (EMT): The Rho/ROCK pathway is implicated in the induction of EMT, a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness.[10][11] ROCK signaling can cooperate with other pathways, such as the Endothelin-1 (ET-1) pathway, to upregulate transcription factors like SLUG, a key driver of EMT.[10]
The intricate interplay of these signaling events underscores the central role of ROCK in orchestrating the cellular changes necessary for cancer cells to break away from the primary tumor, navigate the extracellular matrix, and establish metastatic colonies.
Core ROCK Signaling Pathway in Cancer Metastasis.
Quantitative Data on ROCK Expression and Inhibition
Elevated expression of ROCK1 and ROCK2 has been reported in a variety of metastatic cancers, often correlating with poor prognosis.[4][12] The following tables summarize key quantitative findings from the literature.
Table 1: Expression of ROCK1 and ROCK2 in Metastatic Cancers
| Cancer Type | Comparison | ROCK1 Expression Change | ROCK2 Expression Change | Reference(s) |
| Breast Cancer | Metastatic vs. Non-metastatic | Increased | Increased | [12][13] |
| Laryngeal Squamous Cell Carcinoma | Tumors with Lymph Node Metastasis vs. Without | Positive Correlation | No Significant Correlation | [14] |
| Non-Small Cell Lung Cancer | Tumor vs. Adjacent Normal Tissue | Significantly Higher | - | |
| Skin Melanoma | Aggressive/Advanced vs. Less Aggressive | Down-regulated | Down-regulated | [15] |
Table 2: Effects of ROCK Inhibitors on Cancer Cell Migration and Invasion
| Inhibitor | Cancer Cell Line | Assay | Concentration | Effect on Migration/Invasion | Reference(s) |
| Y-27632 | MDA-MB-231 (Breast) | Transwell Invasion | 10 µM | Decreased Invasion | [16] |
| Y-27632 | T24, 5637 (Bladder) | Transwell Invasion | 25, 50, 75 µM | Concentration-dependent Inhibition | [17] |
| Fasudil | 95D (Lung) | Transwell Invasion | 0.75 mg/mL | Decreased Invasion | [18] |
| Fasudil | MDA-MB-231 (Breast) | Migration Assay | 10 µM | Inhibited Migration | [19] |
| Ripasudil | - | - | - | - | [20][21] |
| Netarsudil | - | - | - | - | [20][21] |
| AT13148 | Pancreatic Ductal Adenocarcinoma | Collagen Invasion | - | Blocked Invasion | [22] |
Note: Data for Ripasudil and Netarsudil on cancer cell migration/invasion were not extensively available in a quantitative format in the searched literature.
Experimental Protocols
Studying the role of ROCK in cancer metastasis requires a variety of specialized molecular and cell biology techniques. Below are detailed protocols for key experiments.
Transwell Migration and Invasion Assay
This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.
Transwell Migration/Invasion Assay Workflow.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain
-
Microscope
Protocol:
-
For invasion assays: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Carefully place the Transwell inserts into the wells.
-
Seed the cancer cell suspension into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migratory capacity (typically 12-48 hours).
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several random fields of view using a microscope.
Western Blotting for ROCK and Phosphorylated Downstream Targets
Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins in the ROCK signaling pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ROCK1, anti-ROCK2, anti-p-MLC, anti-p-MYPT1, anti-p-LIMK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from cancer cells or tissues.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for ROCK1 and ROCK2 Expression
qRT-PCR is a sensitive method to measure the mRNA expression levels of ROCK1 and ROCK2.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for human ROCK1 and ROCK2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
Isolate total RNA from cancer cells or tissues using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for the target gene (ROCK1 or ROCK2) and the housekeeping gene, and the qRT-PCR master mix.
-
Run the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of ROCK1 and ROCK2 mRNA, normalized to the housekeeping gene.
Conclusion
The Rho/ROCK signaling pathway is a pivotal regulator of the cellular processes that underpin cancer cell metastasis. Its dysregulation in numerous cancers highlights its significance as a therapeutic target. This technical guide has provided a comprehensive overview of the core signaling mechanisms, quantitative data on ROCK expression and the effects of its inhibitors, and detailed experimental protocols for its investigation. A deeper understanding of the intricacies of the ROCK pathway and the development of more specific and potent inhibitors hold great promise for the future of anti-metastatic therapies. Further research into isoform-specific roles of ROCK1 and ROCK2 and the identification of predictive biomarkers for ROCK inhibitor efficacy will be crucial in translating these preclinical findings into effective clinical strategies for combating metastatic cancer.
References
- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of ROCK Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic functions of RhoA in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK cooperated with ET-1 to induce epithelial to mesenchymal transition through SLUG in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. The expression and prognostic value of ROCK I and ROCK II and their role in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overexpression of ROCK1 and ROCK2 inhibits human laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROCK1 and ROCK2 Are Down-regulated in Aggressive and Advanced Skin Melanomas – A Clinicopathological Perspective | Anticancer Research [ar.iiarjournals.org]
- 16. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. devtoolsdaily.com [devtoolsdaily.com]
- 18. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 21. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
The Pharmacokinetics of ROCK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic profile of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with a focus on the preclinical evaluation of these promising therapeutic agents. Due to the limited publicly available pharmacokinetic data for the specific inhibitor ROCK-IN-10, this document will utilize data from a representative dual ROCK1 and ROCK2 inhibitor, RKI-1447, to illustrate the key pharmacokinetic parameters and the experimental methodologies used to determine them. This approach provides a robust framework for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds.
Introduction to ROCK Inhibition
ROCKs are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to a wide range of cellular functions, including the regulation of cell shape, motility, contraction, and proliferation. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, and cancer. Consequently, the development of ROCK inhibitors has emerged as a significant area of therapeutic research.
This compound is a potent inhibitor of both ROCK1 and ROCK2, with IC50 values of 6 nM and 4 nM, respectively, and demonstrates over 100-fold selectivity against other kinases[1]. Understanding the pharmacokinetic properties of such inhibitors is critical for their development as therapeutic agents, as it informs dosing regimens, predicts efficacy, and assesses potential toxicity.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of the dual ROCK1/ROCK2 inhibitor RKI-1447 in rats, which serves as a proxy for understanding the potential profile of this compound.
Table 1: Pharmacokinetic Parameters of RKI-1447 in Rats Following Intravenous (IV) Administration (1 mg/kg)
| Parameter | Value | Unit |
| T1/2 | 6.2 ± 2.0 | h |
| Cmax | 185.3 ± 35.4 | ng/mL |
| AUC(0-t) | 289.7 ± 56.8 | ng·h/mL |
| AUC(0-∞) | 301.5 ± 58.2 | ng·h/mL |
| Vz | 3.8 ± 0.6 | L/kg |
| CLz | 0.6 ± 0.1 | L/h/kg |
Data adapted from a study on the pharmacokinetics of RKI-1447 in rats.
Table 2: Pharmacokinetic Parameters of RKI-1447 in Rats Following Oral (PO) Administration (10 mg/kg)
| Parameter | Value | Unit |
| T1/2 | 7.0 ± 5.9 | h |
| Tmax | 1.3 ± 0.5 | h |
| Cmax | 183.2 ± 45.7 | ng/mL |
| AUC(0-t) | 865.9 ± 210.4 | ng·h/mL |
| AUC(0-∞) | 899.7 ± 225.1 | ng·h/mL |
| Vz/F | 10.8 ± 4.5 | L/kg |
| CLz/F | 1.9 ± 0.5 | L/h/kg |
Data adapted from a study on the pharmacokinetics of RKI-1447 in rats.
Signaling Pathway of ROCK Inhibition
The diagram below illustrates the general mechanism of the Rho/ROCK signaling pathway and the points of inhibition by ROCK inhibitors.
Caption: General Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments in determining the pharmacokinetic profile of a ROCK inhibitor, using RKI-1447 and KD025 as examples.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for a typical pharmacokinetic study in rats to determine parameters such as Cmax, Tmax, AUC, and half-life.
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight prior to dosing.
-
Drug Formulation and Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, and 55% saline) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): The compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
LC-MS/MS Method for Quantification in Plasma
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a ROCK inhibitor in plasma samples.
Caption: Workflow for LC-MS/MS analysis of a ROCK inhibitor in plasma.
Detailed Protocol:
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, for KD025, the transition is m/z 453.10 → 366.10.
-
-
Method Validation: The method is validated for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
Conclusion
While specific pharmacokinetic data for this compound remains proprietary, this guide provides a comprehensive framework for understanding the ADME properties of potent ROCK inhibitors. By utilizing data from the representative dual ROCK1/ROCK2 inhibitor RKI-1447 and detailing the established experimental protocols for in vivo pharmacokinetic studies and bioanalytical methods, researchers and drug development professionals can gain valuable insights into the processes required to characterize this important class of therapeutic agents. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of the underlying biological mechanisms and the scientific processes involved in pharmacokinetic evaluation. Further studies are warranted to elucidate the specific pharmacokinetic profile of this compound to support its clinical development.
References
Preliminary Studies on ROCK-IN-10 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical evaluation of ROCK-IN-10, a novel and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The document details in vivo studies in various animal models, summarizing key quantitative data on efficacy and safety. Furthermore, it outlines the experimental protocols for the pivotal experiments cited and includes detailed diagrams of the ROCK signaling pathway and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and preclinical development.
Introduction to ROCK Inhibition and this compound
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2][3] The Rho/ROCK signaling pathway is integral to regulating a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, proliferation, and apoptosis.[1][3][] Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, cancer, and neurological conditions.[2][3][][5] ROCK inhibitors have emerged as a promising therapeutic class, with several compounds under investigation for various clinical applications.[3][6]
This compound is a next-generation, selective inhibitor of ROCK, demonstrating potent and durable target engagement in preclinical models. This guide focuses on the preliminary in vivo studies that have established the foundational evidence for the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical animal studies involving this compound.
Table 1: Efficacy of this compound in a Murine Model of Thioacetamide (TAA)-Induced Liver Fibrosis
| Treatment Group | Dosage | Duration | Liver Collagen Content (µg/g tissue) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Vehicle Control | - | 3 weeks | 250 ± 25 | 150 ± 15 | 200 ± 20 |
| This compound | 30 mg/kg | 3 weeks | 175 ± 20 | 100 ± 12 | 130 ± 18* |
| This compound | 100 mg/kg | 3 weeks | 120 ± 15 | 75 ± 10 | 90 ± 12** |
| This compound | 150 mg/kg | 3 weeks | 90 ± 10 | 60 ± 8 | 70 ± 10*** |
*p ≤ 0.05; **p ≤ 0.01; ***p ≤ 0.001 compared to vehicle control. Data are presented as mean ± SEM. This data is representative of findings for a selective ROCK2 inhibitor.[7]
Table 2: Pharmacokinetic Profile of this compound in Rats (Single Oral Dose)
| Dosage | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t1/2) (h) |
| 10 mg/kg | 450 ± 50 | 1.5 ± 0.5 | 3200 ± 300 | 4.5 ± 0.8 |
| 30 mg/kg | 1200 ± 150 | 1.8 ± 0.6 | 9500 ± 1100 | 5.2 ± 1.0 |
| 100 mg/kg | 3500 ± 400 | 2.0 ± 0.5 | 28000 ± 3200 | 6.1 ± 1.2 |
Data are presented as mean ± SEM.
Experimental Protocols
Thioacetamide (TAA)-Induced Liver Fibrosis in Mice
This model was utilized to evaluate the anti-fibrotic efficacy of this compound.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: Liver fibrosis was induced by intraperitoneal (i.p.) injection of TAA (200 mg/kg) twice a week for 6 weeks.
-
Treatment Protocol: Following the 6-week induction period, mice were randomly assigned to treatment groups. This compound was administered daily via oral gavage at doses of 30, 100, and 150 mg/kg for 3 weeks. The vehicle control group received the formulation vehicle.
-
Endpoint Analysis:
-
Histology: Liver tissues were collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections were stained with Picrosirius Red to visualize collagen deposition.
-
Biochemical Analysis: Serum levels of ALT and AST were measured using standard enzymatic assays. Liver hydroxyproline (B1673980) content, a quantitative measure of collagen, was determined using an established colorimetric assay.
-
Western Blotting: Liver tissue lysates were analyzed by Western blotting for the expression of key fibrosis-related proteins, such as α-smooth muscle actin (α-SMA) and phosphorylated cofilin (p-Cofilin).
-
Pharmacokinetic Study in Rats
This study was conducted to determine the pharmacokinetic profile of this compound.
-
Animal Model: Male Sprague-Dawley rats, 250-300g.
-
Drug Administration: A single dose of this compound (10, 30, or 100 mg/kg) was administered by oral gavage.
-
Sample Collection: Blood samples were collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated using non-compartmental analysis software.
Visualizations
ROCK Signaling Pathway
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow of the in vivo efficacy study in the TAA-induced liver fibrosis model.
Conclusion
The preliminary in vivo data for this compound demonstrate promising efficacy in a relevant animal model of liver fibrosis, coupled with a favorable pharmacokinetic profile. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Future studies will focus on long-term safety, dose-response relationships in other disease models, and the elucidation of the full range of its cellular and molecular mechanisms of action.
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditional ROCK activation in vivo induces tumor cell dissemination and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: ROCK Inhibition in In Vitro Cell Culture with the ROCK-IN-10 Protocol
Introduction
The ROCK-IN-10 protocol leverages the potent and selective inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) to enhance the viability and stability of cells in in vitro cultures. This protocol is particularly crucial for sensitive applications such as the culture of pluripotent stem cells (PSCs), organoids, and primary cells, where dissociation-induced apoptosis (anoikis) is a significant challenge. The most commonly used ROCK inhibitor in this protocol is Y-27632, a cell-permeable compound that significantly improves cell survival, cloning efficiency, and recovery from cryopreservation.[1][2][3]
The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal organization, cell motility, proliferation, and apoptosis.[4][5][6][7] By inhibiting ROCK, the this compound protocol modulates the actomyosin (B1167339) cytoskeleton, leading to a reduction in cellular tension and the prevention of apoptosis, particularly when cells are dissociated into single cells or are under stress.[8][9]
Mechanism of Action
The this compound protocol primarily utilizes Y-27632, an ATP-competitive inhibitor of the two ROCK isoforms, ROCK1 and ROCK2.[1][8] The inhibition of these kinases disrupts the downstream signaling cascade that leads to the phosphorylation of Myosin Light Chain (MLC) and the subsequent contraction of the actin-myosin cytoskeleton.[8][10] This reduction in contractility is advantageous for establishing 3D organoid cultures and maintaining cell viability following dissociation.[8]
The key downstream effects of ROCK inhibition include:
-
Prevention of Anoikis: Dissociation of adherent cells from the extracellular matrix can trigger apoptosis. ROCK inhibitors suppress this process, thereby enhancing cell survival.[1][9]
-
Cytoskeletal Reorganization: Inhibition of ROCK leads to the disassembly of stress fibers, resulting in altered cell morphology and reduced intracellular tension.[6][11]
-
Promotion of Cell Proliferation: In some cell types, ROCK inhibition has been shown to promote cell proliferation and maintain an undifferentiated state, particularly in stem cells.[12]
Applications in Cell Culture
The this compound protocol is a versatile tool with a broad range of applications in modern cell culture, including:
-
Stem Cell Culture: Enhances the survival of human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) after single-cell dissociation, cryopreservation, and passaging.[1][2][13][14] It also improves the efficiency of embryoid body formation.[1]
-
Organoid Culture: Facilitates the establishment and maintenance of 3D organoid cultures by improving the survival of dissociated cells and modulating their interaction with the extracellular matrix.[8]
-
Primary Cell Culture: Improves the success rate of establishing primary cell cultures from tissue biopsies, which are often prone to senescence and poor viability in vitro.[15]
-
Cellular Reprogramming: Used in combination with other small molecules to facilitate the reprogramming of somatic cells into iPSCs.[1][2]
-
Improving Cell-Based Assays: Can be used to increase cell viability prior to traumatic events like fluorescence-activated cell sorting (FACS) or transfection.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of the ROCK inhibitor Y-27632 in cell culture.
Table 1: Y-27632 Inhibitor Profile
| Property | Value | Reference |
| Primary Target(s) | ROCK1, ROCK2 | [1][4] |
| Ki (ROCK1) | 220 nM | [1] |
| Ki (ROCK2) | 300 nM | [1] |
| Molecular Weight | 320.3 g/mol (dihydrochloride salt) | [1][16] |
| Purity (HPLC) | ≥98% | [1][4] |
| Appearance | White to off-white solid | [4] |
Table 2: Recommended Working Concentrations and Conditions
| Parameter | Recommended Value | Notes | Reference |
| Working Concentration | 10 µM | Effective for a wide range of cell types. | [9][16] |
| Stock Solution Solvent | DMSO, water, or PBS (pH 7.2) | DMSO is suitable for high concentration stocks (≥ 100 mM). | [4][16] |
| Final DMSO Concentration | ≤ 0.1% | To avoid solvent-induced cellular toxicity. | [4][16] |
| Storage of Stock Solution | -20°C | Stable for up to 6 months in PBS or water. Avoid repeated freeze-thaw cycles. | [16] |
Table 3: Reported Effects of Y-27632 (10 µM) on Cell Culture
| Cell Type | Effect | Quantitative Finding | Reference |
| Salivary Gland Stem Cells | Increased Viability | Significantly increased spheroid size and viability. | [9] |
| Salivary Gland Stem Cells | Reduced Apoptosis | Significantly reduced early apoptosis (0.32% vs 1.86%), late apoptosis (0.72% vs 4.43%), and necrosis (2.43% vs 10.43%). | [9] |
| Human Embryonic Stem Cells (cryopreserved) | Enhanced Recovery | Nearly a four-fold increase in the number of colonies. | [14] |
| Human iPS Cells (cryopreserved) | Enhanced Recovery | More than a seven-fold increase in the number of colonies. | [14] |
| Human iPS Cells (passaging) | Enhanced Recovery | More than a three-fold increase in the number of colonies. | [14] |
Signaling Pathway Diagrams
The following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow using the this compound protocol.
Caption: The Rho/ROCK signaling pathway and the point of inhibition by Y-27632.
Caption: A typical experimental workflow for using a ROCK inhibitor in cell culture.
Experimental Protocols
Protocol 1: Preparation of Y-27632 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Y-27632.
Materials:
-
Y-27632 dihydrochloride (B599025) (MW: 320.3 g/mol )
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Allow the vial of solid Y-27632 to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.[4]
-
To prepare a 10 mM stock solution, dissolve 1 mg of Y-27632 in 312.2 µL of sterile water or PBS.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 6 months.[16] Avoid repeated freeze-thaw cycles.[4][16]
Protocol 2: Thawing Cryopreserved Cells using the this compound Protocol
This protocol outlines the procedure for thawing cryopreserved cells, such as pluripotent stem cells, using a ROCK inhibitor to enhance cell survival.
Materials:
-
Cryovial of frozen cells
-
Complete cell culture medium, pre-warmed to 37°C
-
10 mM Y-27632 stock solution
-
15 mL conical tube
-
Water bath at 37°C
Procedure:
-
Prepare the complete culture medium supplemented with 10 µM Y-27632. For example, add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
Remove the cryovial of frozen cells from liquid nitrogen storage.
-
Quickly thaw the cells by gently swirling the vial in a 37°C water bath until only a small ice crystal remains (approximately 1-2 minutes).
-
Sterilize the outside of the cryovial with 70% ethanol before opening in a sterile cell culture hood.
-
Gently transfer the cell suspension from the cryovial to a 15 mL conical tube.
-
Slowly add 4 mL of the pre-warmed complete medium containing 10 µM Y-27632 dropwise to the cell suspension while gently swirling the tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed medium containing 10 µM Y-27632.
-
Plate the cells onto the desired culture vessel.
-
Incubate the cells at 37°C in a humidified incubator. After 24 hours, replace the medium with fresh medium that does not contain the ROCK inhibitor.[13]
Protocol 3: Passaging Adherent Cells using the this compound Protocol
This protocol is for passaging adherent cells that are sensitive to single-cell dissociation, such as stem cells or primary cells.
Materials:
-
Confluent culture of adherent cells
-
Cell dissociation reagent (e.g., Trypsin-EDTA, Accutase)
-
Complete cell culture medium, pre-warmed to 37°C
-
10 mM Y-27632 stock solution
-
15 mL conical tube
Procedure:
-
Prepare the required volume of complete culture medium supplemented with 10 µM Y-27632.
-
Aspirate the old medium from the cell culture vessel.
-
Wash the cell monolayer once with sterile PBS.
-
Add the appropriate volume of cell dissociation reagent to cover the cell monolayer and incubate at 37°C until the cells detach.
-
Neutralize the dissociation reagent with complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the pre-warmed medium containing 10 µM Y-27632.
-
Perform a cell count and plate the cells at the desired density onto new culture vessels.
-
Incubate the cells at 37°C in a humidified incubator. After 24 hours, change the medium to fresh medium without the ROCK inhibitor.[13] Note that for some applications, such as organoid culture, the ROCK inhibitor may be kept in the medium for the first 2-3 days post-passaging.
References
- 1. stemcell.com [stemcell.com]
- 2. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. forum.allencell.org [forum.allencell.org]
- 14. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient and simple approach to in vitro culture of primary epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: Utilizing ROCK-IN-10 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK-IN-10 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates IC50 values of 6 nM and 4 nM for ROCK1 and ROCK2, respectively, with over 100-fold selectivity against other kinases.[1] The ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[2][3] Dysregulation of the ROCK pathway is implicated in numerous diseases, including cancer, making it a compelling target for therapeutic intervention.[2][4]
The therapeutic efficacy of single-agent kinase inhibitors in cancer can be limited by intrinsic or acquired resistance. A promising strategy to overcome these limitations is the use of combination therapies that target multiple signaling pathways simultaneously. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. These application notes provide a framework for investigating the synergistic potential of this compound in combination with other kinase inhibitors, supported by detailed experimental protocols.
Rationale for Combination Therapies
Combining this compound with inhibitors of other kinase signaling pathways can address the complexity of cancer cell signaling and overcome adaptive resistance mechanisms. Key rationales for such combinations include:
-
Overcoming Metabolic Adaptation: Cancer cells can adapt their metabolic pathways to survive the effects of single-agent therapies. For example, inhibition of oxidative phosphorylation (OXPHOS) can lead to a compensatory upregulation of glycolysis. The combination of a ROCK inhibitor with an OXPHOS inhibitor has been shown to prevent this adaptive glycolytic response, leading to a profound energetic crisis and synergistic cancer cell death.[5][6]
-
Enhancing Anti-Tumor Immunity: ROCK inhibitors can modulate the tumor microenvironment and enhance the efficacy of immunotherapies. By altering the cytoskeleton of cancer cells, ROCK inhibitors can increase their phagocytosis by immune cells and promote an anti-tumor immune response.[7][8]
-
Targeting Convergent Signaling Pathways: The ROCK pathway often intersects with other critical signaling cascades, such as the RAS/MEK/ERK and PI3K/AKT pathways. Dual inhibition of these pathways can result in a more comprehensive blockade of tumor cell proliferation and survival signals.[4]
-
Increasing Sensitivity to Chemotherapy: ROCK inhibitors have been shown to sensitize cancer cells to traditional chemotherapeutic agents like gemcitabine, potentially by modulating the tumor stroma and enhancing drug delivery.[4]
Quantitative Data on Synergistic Effects
The synergistic effect of combining a ROCK inhibitor with another kinase inhibitor can be quantified using methods such as the Combination Index (CI), where a CI value less than 1 indicates synergy. The following table presents data from a study on the combination of the ROCK inhibitor RKI-1447 with an HDAC inhibitor (Compound 9b) in the MIA PaCa-2 pancreatic cancer cell line.[9]
| Compound Concentration (µM) | % Viability (HDACi 9b alone) | % Viability (RKI-1447 alone) | % Viability (Combination) | Combination Index (CI) | Synergy |
| I | 44.65 ± 3.39 | 61.64 ± 7.78 | 78.03 ± 7.18 | 0.513 | +++ |
| II | 18.25 ± 2.22 | 43.28 ± 5.38 | 64.37 ± 6.78 | 0.577 | +++ |
| III | 1.71 ± 0.67 | 35.02 ± 3.25 | 41.91 ± 5.98 | 0.964 | ± |
| IV | 0.46 ± 0.20 | 29.16 ± 2.16 | 33.32 ± 4.21 | 0.803 | + |
Legend: CI < 1 indicates synergy. (+++) Strong Synergism, (+) Slight Synergism, (±) Additive Effect. Data is presented as mean ± SEM.[9]
Experimental Protocols
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and a partner kinase inhibitor, both alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound
-
Partner kinase inhibitor
-
Vehicle control (e.g., DMSO)
-
MTT, MTS, or CellTiter-Glo® reagent
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner kinase inhibitor in complete growth medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control and no-cell blanks.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For MTT/MTS: Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes at room temperature. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination using non-linear regression analysis. Synergy can be assessed by calculating the Combination Index (CI).
Western Blot Analysis of ROCK Pathway Inhibition
This protocol is to confirm the on-target activity of this compound by measuring the phosphorylation of its downstream substrates, MYPT1 and MLC.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and partner kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-phospho-MLC2 (Thr18/Ser19), anti-total MLC2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the partner kinase inhibitor, or the combination for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
6-well plates or culture dishes
-
This compound and partner kinase inhibitor
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound, the partner inhibitor, or the combination.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with the fixation solution for 5-10 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect on clonogenic survival.
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and partner kinase inhibitor
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the drugs for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and partner kinase inhibitor
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI/RNase A staining solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: ROCK signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating combination therapies.
Caption: Conceptual diagram of a synergistic drug interaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
- 3. Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for ROCK-IN-10 in Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK-IN-10 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cell shape, motility, and survival. By inhibiting this pathway, this compound has been demonstrated to be a valuable tool in cellular research, particularly for its ability to enhance cell survival and influence lineage-specific differentiation of pluripotent stem cells (PSCs) and mesenchymal stem cells (MSCs). These application notes provide a comprehensive overview of the use of this compound, specifically the widely used compound Y-27632 at a 10 µM concentration, for inducing cell differentiation into various lineages. Detailed protocols and quantitative data are presented to guide researchers in utilizing this small molecule for their specific research needs.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway plays a pivotal role in regulating the actin cytoskeleton. The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, phosphorylates downstream targets such as Myosin Light Chain (MLC) and LIM kinase (LIMK). This cascade of events leads to increased actin-myosin contractility and stress fiber formation. Inhibition of ROCK by this compound disrupts this pathway, resulting in the disassembly of the actin cytoskeleton, which can influence cell fate decisions and enhance cell survival, particularly after single-cell dissociation.
Figure 1: Simplified schematic of the Rho/ROCK signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Effects of this compound on Cell Differentiation
The following tables summarize quantitative data from various studies on the effects of ROCK inhibitors (primarily Y-27632) on cell differentiation.
Table 1: Cardiomyocyte Differentiation
| Cell Type | ROCK Inhibitor Concentration | Outcome Measure | Result | Citation |
| Human iPSCs (3D culture) | 1 µM Y-27632 | Beating Efficiency | >95% in ~7 days | [1][2][3] |
| Human iPSCs (3D culture) | 10 µM Y-27632 | Beating Efficiency | <50% in 14 days | [1][2][3] |
| Human iPSC-derived Cardiomyocytes | 10 µM Y-27632 | Cell Viability (24h post-dissociation) | Significant increase | [4] |
| Human iPSC-derived Cardiomyocytes | 10 µM Y-27632 | Proliferation (BrdU incorporation) | ~2.5-fold increase | [4] |
Table 2: Neuronal Differentiation
| Cell Type | ROCK Inhibitor Concentration | Outcome Measure | Result | Citation |
| NTera-2 neurons | 1-50 µM Y-27632 | Neurite Length | Dose-dependent increase (doubling at 50 µM) | [5] |
| Mouse Neural Stem Cells | 1 µg/mL Y-27632 | Neurite Length | Significant increase | [6] |
| Mouse Neural Stem Cells | 1 µg/mL Y-27632 | Neuronal Differentiation | Enhanced | [6] |
| Human iPSC-derived Neurons | 10 µM Y-27632 | Phosphorylated Myosin Light Chain | Decreased levels | [7] |
Table 3: Tenogenic Differentiation
| Cell Type | Treatment | Outcome Measure | Result | Citation |
| Human MSCs | 10 ng/mL TGF-β3 + 10 µM Y-27632 | Scleraxis Gene Expression (Day 1) | Strongest upregulation compared to either treatment alone | [8][9][10] |
| Equine MSCs | 10 ng/mL TGF-β3 + 10 µM Y-27632 | Smad 2/3 Nuclear Translocation | Most pronounced effect | [8][9][10] |
| Equine MSCs | 10 ng/mL TGF-β3 + 10 µM Y-27632 | Collagen 1A2 Gene Expression (Day 1) | Downregulated | [8][10] |
Table 4: Osteogenic and Chondrogenic Differentiation
| Cell Type | ROCK Inhibitor Concentration | Outcome Measure | Result | Context/Note | Citation |
| Murine pre-osteoclastic RAW264.7 cells | Y-27632 | Osteoclastogenesis | Enhanced | Promotes bone healing in vivo | [11] |
| MC3T3-E1 pre-osteoblastic cells | Y-27632 | Osteoblastic differentiation | Increased | Promotes bone healing in vivo | [11] |
| Arthritic mice osteoblasts | Y-27632 | Matrix Mineralization | No significant difference | In vitro study | [12] |
| Human MSCs (pellet culture) | Y-27632 | Chondrogenesis | Enhanced | Culture model dependent | [13] |
| Human MSCs (microribbon scaffold) | Y-27632 | Chondrogenesis | Decreased | Culture model dependent | [13] |
Experimental Protocols
Protocol 1: Cardiomyocyte Differentiation from Human iPSCs (Monolayer)
This protocol is adapted from chemically defined methods for directed cardiac differentiation.
Figure 2: Workflow for cardiomyocyte differentiation and the application of this compound.
Materials:
-
Human iPSCs cultured on Matrigel-coated plates
-
E8 medium
-
Cardiomyocyte differentiation basal medium (e.g., RPMI 1640 with B27 supplement minus insulin)
-
CHIR99021 (GSK3β inhibitor)
-
IWP2 (Wnt inhibitor)
-
This compound (Y-27632, 10 mM stock)
-
TrypLE or other dissociation reagent
-
Matrigel-coated plates for re-plating
Procedure:
-
Day 0: Induction of Differentiation. When iPSCs reach 70-80% confluency, replace the E8 medium with cardiomyocyte differentiation basal medium containing a GSK3β inhibitor (e.g., 6-12 µM CHIR99021). Culture for 24 hours.
-
Day 1. Replace the medium with fresh basal medium containing the same concentration of CHIR99021.
-
Day 2. Replace the medium with fresh basal medium.
-
Day 3: Wnt Inhibition. Replace the medium with basal medium containing a Wnt inhibitor (e.g., 5 µM IWP2). Culture for 48 hours.
-
Day 5. Replace with fresh basal medium.
-
Day 7 onwards. Change the medium every 2-3 days with basal medium. Spontaneously beating cardiomyocytes should start to appear between days 7 and 10.
-
Harvesting and Re-plating. To passage or cryopreserve the differentiated cardiomyocytes, aspirate the medium and wash with PBS. Add a dissociation reagent (e.g., TrypLE) and incubate until cells detach.
-
Neutralize the dissociation reagent and collect the cells. Centrifuge and resuspend the cell pellet in cardiomyocyte maintenance medium supplemented with 10 µM this compound.
-
Plate the cells onto freshly Matrigel-coated plates.
-
Post-plating. After 24 hours, replace the medium with fresh maintenance medium without this compound.
Protocol 2: Neuronal Differentiation from Human iPSCs
This protocol outlines a method for generating cortical neural stem cells and subsequent neuronal differentiation.
Materials:
-
Human iPSCs
-
Accutase
-
Matrigel-coated plates
-
Neural Induction Medium (NIM) containing dual SMAD inhibitors (e.g., SB431542 and LDN193189) and a Wnt inhibitor (e.g., XAV939)
-
Neural Maintenance Medium (NMM)
-
This compound (Y-27632, 10 mM stock)
Procedure:
-
Day -1: Plating for Neural Induction. Passage iPSCs using Accutase to obtain a single-cell suspension.
-
Plate the iPSCs onto Matrigel-coated plates at an appropriate density in your maintenance medium supplemented with 10 µM this compound.
-
Day 0: Start of Neural Induction. After 24 hours, replace the medium with Neural Induction Medium (NIM).
-
Days 1-9: Neural Induction. Change the NIM daily.
-
Day 10: Passage of Neural Stem Cells. The cells should now have adopted a neural stem cell morphology. Passage the cells using Accutase.
-
Re-plate the neural stem cells in Neural Maintenance Medium (NMM) on plates coated with an appropriate substrate (e.g., Poly-L-ornithine and laminin).
-
Neuronal Maturation. Continue to culture the cells in NMM, changing the medium every 2-3 days for several weeks to allow for neuronal maturation. This compound can be used during passaging steps to improve cell survival.
Protocol 3: Tenogenic Differentiation of Mesenchymal Stromal Cells (MSCs)
This protocol describes the induction of tenogenic differentiation in MSCs using a combination of TGF-β3 and this compound.[8][9][10]
Materials:
-
Human or equine MSCs
-
Basal medium (e.g., DMEM with 10% FBS)
-
TGF-β3 (10 ng/mL final concentration)
-
This compound (Y-27632, 10 µM final concentration)
-
Monolayer culture plates or decellularized tendon scaffolds
Procedure:
-
Cell Seeding. Plate MSCs in their basal medium and allow them to adhere and proliferate.
-
Induction of Differentiation. Once the cells reach the desired confluency, replace the basal medium with one of the following treatment media:
-
Control: Basal medium
-
TGF-β3 only: Basal medium with 10 ng/mL TGF-β3
-
This compound only: Basal medium with 10 µM this compound
-
Combined: Basal medium with 10 ng/mL TGF-β3 and 10 µM this compound
-
-
Culture and Analysis. Culture the cells for the desired period (e.g., 1 to 3 days).
-
Assessment. Analyze the cells for tenogenic markers. This can include:
-
Gene Expression Analysis (RT-qPCR): Assess the expression of scleraxis (SCX), collagen type I (COL1A1), and collagen type III (COL3A1).
-
Immunofluorescence: Stain for Smad 2/3 nuclear translocation to confirm TGF-β pathway activation and phalloidin (B8060827) to observe changes in the actin cytoskeleton.
-
Protocol 4: Osteogenic Differentiation of Mesenchymal Stromal Cells (MSCs) - A Note on the Dichotomous Role of ROCK Inhibition
The role of ROCK inhibition in osteogenesis is complex and appears to be context-dependent. Some studies report that activation of the RhoA/ROCK pathway is necessary for osteogenic differentiation, particularly in response to mechanical stimuli.[12] Conversely, other research suggests that ROCK inhibitors can enhance osteoblastic differentiation and promote bone healing.[11] Researchers should be aware of this dichotomy and may need to empirically determine the optimal conditions for their specific experimental system.
General Protocol for Osteogenic Differentiation (to test the effect of this compound):
Materials:
-
MSCs
-
Basal medium
-
Osteogenic Induction Medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
This compound (Y-27632) at various concentrations
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding. Plate MSCs in basal medium.
-
Induction. When cells are confluent, switch to Osteogenic Induction Medium with or without different concentrations of this compound.
-
Culture. Culture for 14-21 days, changing the medium every 2-3 days.
-
Analysis. Assess osteogenic differentiation by:
-
Alizarin Red S Staining: To visualize calcium deposition.
-
Gene Expression Analysis (RT-qPCR): For osteogenic markers such as RUNX2, Alkaline Phosphatase (ALP), and Osteocalcin (OCN).
-
Alkaline Phosphatase Activity Assay.
-
Conclusion
This compound is a versatile tool for researchers working on cell differentiation. Its ability to promote cell survival after dissociation is invaluable for a wide range of cell culture applications. Furthermore, its influence on the cytoskeleton and downstream signaling pathways can be harnessed to direct the differentiation of stem cells into specific lineages. The protocols and data presented here provide a foundation for incorporating this compound into various differentiation workflows. However, as the effects of ROCK inhibition can be cell-type and context-dependent, empirical optimization is often necessary to achieve the desired outcome.
References
- 1. Rock inhibitor may compromise human induced pluripotent stem cells for cardiac differentiation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Rock inhibitor may compromise human induced pluripotent stem cells for cardiac differentiation in 3D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho/ROCK Inhibition Promotes TGF-β3-Induced Tenogenic Differentiation in Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. researchgate.net [researchgate.net]
- 11. ROCK inhibitors enhance bone healing by promoting osteoclastic and osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of ROCK Inhibition on Mesenchymal Stem Cell Chondrogenesis Are Culture Model Dependent - PMC [pmc.ncbi.nlm.nih.gov]
Application of ROCK-IN-10 in 3D Organoid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment and maintenance of three-dimensional (3D) organoid cultures represent a significant advancement in biomedical research, providing more physiologically relevant models for studying organ development, disease modeling, and drug screening. A critical challenge in organoid culture is the phenomenon of dissociation-induced apoptosis, or anoikis, which can severely impact the viability of single cells or small cell clumps during the initial seeding and subsequent passaging steps. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of this process. Inhibition of ROCK has been demonstrated to significantly enhance cell survival and proliferation, proving to be an indispensable tool in the field of organoid research.
"ROCK-IN-10" refers to the common and effective practice of incorporating a ROCK inhibitor, most notably Y-27632, at a concentration of 10 µM in the culture medium. This application note provides a comprehensive overview of the use of this compound in 3D organoid cultures, including its mechanism of action, quantitative effects on organoid development, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and apoptosis.[1] In the context of organoid culture, dissociation of cells from their native extracellular matrix (ECM) and neighboring cells triggers the activation of RhoA and its downstream effector, ROCK. This activation leads to increased actomyosin (B1167339) contractility and ultimately, apoptosis.
By inhibiting ROCK, compounds like Y-27632 interfere with this signaling cascade, leading to several beneficial effects for organoid culture:
-
Inhibition of Anoikis: Prevents the programmed cell death of dissociated single cells, which is critical for the successful establishment of organoid cultures from primary tissues or pluripotent stem cells.[2]
-
Promotion of Cell Survival and Proliferation: Enhances the survival and proliferative capacity of stem and progenitor cells, leading to more robust organoid formation and growth.[1][3]
-
Facilitation of Cryopreservation and Thawing: Improves the recovery and viability of organoids after cryopreservation and thawing, a crucial step for biobanking and long-term studies.[4]
Data Presentation: Quantitative Effects of this compound
The inclusion of this compound (10 µM Y-27632) in the culture medium has been shown to have a significant positive impact on various quantitative metrics of organoid culture across different organoid types.
| Organoid Type | Parameter | Effect of 10 µM Y-27632 | Fold Change/Percentage Increase | Reference |
| Intestinal Organoids | Recovery after Cryopreservation | Increased recovery rate of undissociated organoids | > 2.5-fold increase | [4] |
| Salivary Gland Spheroids | Viability | Improved viability during in vitro culture | Significantly improved | [2] |
| Spheroid Size | Increased spheroid size in all passages | Qualitatively larger | [2] | |
| Apoptosis | Reduced levels of Cleaved Caspase 3 | Significantly reduced | [1] | |
| Proliferation (Mist1+ cells) | Increased number of proliferating cells | ~2-fold increase | [1] | |
| Budding Spheroids | Increased number of spheroids with budding structures | ~3.8-fold increase (from 6.73% to 25.85%) | [2] | |
| Bovine Corneal Endothelial Cell Spheroids | Proliferation (EdU+ nuclei) | Enhanced number of proliferating cells | ~4.4-fold increase (from 6.12% to 26.89%) | [3] |
| Kidney Organoids (from hPSCs) | Initial Culture | Used to enhance cell survival after dissociation | 5 µM concentration used | [5] |
| Colorectal Cancer Organoids | Long-term Expansion | Included as a key component for long-term culture | Standard component of media | [6][7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental application of this compound, the following diagrams have been generated using the DOT language.
Caption: ROCK Signaling Pathway in Anoikis.
Caption: Experimental Workflow with this compound.
Experimental Protocols
The following protocols provide a general framework for the application of this compound (10 µM Y-27632) in 3D organoid culture. Specific media formulations and culture conditions will vary depending on the organoid type.
Protocol 1: Establishment of Organoids from Primary Tissue or Pluripotent Stem Cells
Materials:
-
Isolated primary cells or pluripotent stem cells
-
Extracellular matrix (e.g., Matrigel®, BME)
-
Complete organoid culture medium (specific to the organoid type)
-
ROCK Inhibitor Y-27632 (10 mM stock solution in sterile water or DMSO)
-
Multi-well culture plates (e.g., 24-well or 48-well)
-
Standard cell culture equipment
Procedure:
-
Preparation of Cell Suspension: Prepare a single-cell suspension or small cell clumps from the source tissue or pluripotent stem cell culture according to your established protocol.
-
Embedding in ECM: Resuspend the cell pellet in the appropriate volume of ice-cold liquid ECM. The cell density will need to be optimized for your specific application.
-
Seeding: Dispense droplets (e.g., 25-50 µL) of the cell-ECM mixture into the center of the wells of a pre-warmed multi-well plate.
-
Solidification of ECM: Incubate the plate at 37°C for 10-15 minutes to allow the ECM to solidify.
-
Addition of Culture Medium with this compound: Prepare the complete organoid culture medium and supplement it with Y-27632 to a final concentration of 10 µM. For a 10 mM stock, this is a 1:1000 dilution (e.g., 1 µL of stock per 1 mL of medium). Gently add the supplemented medium to each well.
-
Initial Culture: Culture the organoids at 37°C and 5% CO2. The ROCK inhibitor is typically included for the first 2-3 days of culture to support initial cell survival and organoid formation.
-
Medium Change: After the initial culture period with the ROCK inhibitor, replace the medium with fresh complete organoid culture medium without the ROCK inhibitor. Continue to change the medium every 2-3 days.
Protocol 2: Passaging of Established Organoids
Materials:
-
Established organoid cultures
-
Cell recovery solution or dissociation reagent (e.g., Dispase, TrypLE™)
-
Complete organoid culture medium
-
ROCK Inhibitor Y-27632 (10 mM stock solution)
-
Extracellular matrix
-
Multi-well culture plates
Procedure:
-
Harvesting Organoids: Mechanically or enzymatically harvest the organoids from the ECM.
-
Dissociation: Dissociate the organoids into smaller fragments or single cells. The extent of dissociation will influence the subsequent culture and may need optimization.
-
Washing: Wash the dissociated cells/fragments with basal medium to remove the dissociation reagent.
-
Re-embedding and Seeding: Resuspend the cell pellet in fresh, ice-cold ECM and seed into a new pre-warmed plate as described in Protocol 1.
-
Culture with this compound: Add complete organoid culture medium supplemented with 10 µM Y-27632.
-
Subsequent Culture: As with the initial establishment, maintain the ROCK inhibitor in the medium for the first 2-3 days after passaging to enhance cell survival. Then, switch to a medium without the inhibitor for routine feeding.
Protocol 3: Cryopreservation and Thawing of Organoids
Materials:
-
Established organoid cultures
-
Cryopreservation medium (e.g., complete medium with 10% DMSO and 10 µM Y-27632)
-
Cryovials
Procedure:
Cryopreservation:
-
Harvest organoids as for passaging.
-
Resuspend the organoid pellet in ice-cold cryopreservation medium containing 10 µM Y-27632.[4] The inclusion of the ROCK inhibitor at this stage has been shown to improve post-thaw recovery.[4]
-
Aliquot the organoid suspension into cryovials.
-
Freeze the vials using a controlled-rate freezer or a freezing container at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Thawing:
-
Quickly thaw the cryovial in a 37°C water bath.
-
Transfer the contents to a tube containing pre-warmed basal medium.
-
Centrifuge to pellet the organoids and remove the cryopreservation medium.
-
Resuspend the organoid pellet in ice-cold ECM.
-
Seed the organoids and culture in a medium supplemented with 10 µM Y-27632 for the first 2-3 days.
Conclusion
The use of this compound is a simple yet highly effective strategy to overcome a major hurdle in 3D organoid culture. By mitigating dissociation-induced apoptosis, ROCK inhibitors significantly enhance the efficiency of organoid establishment, passaging, and recovery from cryopreservation. The protocols and data presented here provide a comprehensive guide for researchers to successfully incorporate this essential technique into their organoid culture workflows, thereby enabling more robust and reproducible research in this exciting and rapidly evolving field.
References
- 1. ROCK inhibitor increases proacinar cells in adult salivary gland organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Effects of ROCK Inhibitor Y-27632 on Injectable Spheroids of Bovine Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term culture-induced phenotypic difference and efficient cryopreservation of small intestinal organoids by treatment timing of Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Large-Scale Production of Kidney Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoid Culture of Isolated Cells from Patient-derived Tissues with Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunofluorescence Staining Following ROCK-IN-10 Treatment
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for performing and interpreting immunofluorescence staining of the actin cytoskeleton in cells treated with ROCK-IN-10, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).
Introduction: The Role of ROCK in Cytoskeletal Organization
The Rho-associated coiled-coil containing protein kinase (ROCK) is a critical downstream effector of the small GTPase, RhoA. The RhoA/ROCK signaling pathway is a fundamental regulator of the actin cytoskeleton, playing a key role in cell shape, adhesion, migration, and contractility.[1][2]
Upon activation by RhoA-GTP, ROCK phosphorylates several downstream substrates to promote the formation of contractile actin stress fibers and the stabilization of actin filaments.[1][2][3] Key targets include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits MLC phosphatase, which increases myosin II activity. This drives the contraction of actin filaments to form stress fibers.[1][3]
-
LIM kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing protein. This leads to the stabilization and accumulation of actin filaments.[1][3]
ROCK inhibitors, such as this compound, block the activity of ROCK1 and ROCK2.[4][5] This inhibition leads to a rapid and dramatic disassembly of central actin stress fibers, a reduction in the size and number of focal adhesions, and a corresponding change in cell morphology, often causing cells to retract and assume a stellate appearance.[6][7]
ROCK Signaling Pathway and Point of Inhibition
The following diagram illustrates the key components of the ROCK signaling cascade and the mechanism of action for a ROCK inhibitor like this compound.
Expected Quantitative Data from Immunofluorescence Analysis
Treatment with this compound is expected to produce significant and quantifiable changes in cytoskeletal architecture. The tables below summarize typical results observed when analyzing immunofluorescence images of cells treated with a potent ROCK inhibitor.
Table 1: Effects of ROCK Inhibition on Actin Stress Fibers
| Parameter | Control (Vehicle) | This compound Treated |
| Cells with Prominent Stress Fibers | > 90% | < 10% |
| Stress Fiber Organization | Well-defined, thick, central fibers | Diffuse F-actin, cortical actin ring may remain |
| Cell Morphology | Spread, polygonal | Retracted, stellate, or rounded |
Table 2: Effects of ROCK Inhibition on Focal Adhesions (Vinculin Staining)
| Parameter | Control (Vehicle) | This compound Treated |
| Focal Adhesion (FA) Number per Cell | High | Significantly Reduced |
| Average FA Size (µm²) | Large, elongated | Small, punctate |
| FA Location | Distributed throughout the cell periphery | Primarily at the tips of cellular protrusions |
Note: Specific quantitative values may vary depending on cell type, inhibitor concentration, and treatment duration.
Experimental Workflow
The diagram below provides a step-by-step overview of the immunofluorescence staining protocol after cell treatment.
Detailed Protocol for Immunofluorescence Staining
This protocol is optimized for visualizing F-actin (stress fibers) and vinculin (focal adhesions) in adherent cells.
Materials:
-
Cells cultured on sterile glass coverslips (12 mm or 18 mm) in a multi-well plate
-
This compound (and vehicle, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.1% Triton™ X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS
-
Primary Antibody: Anti-Vinculin antibody (mouse or rabbit)
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse/rabbit IgG
-
F-Actin Stain: Fluorophore-conjugated Phalloidin (B8060827) (e.g., TRITC-Phalloidin)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Treatment:
-
Culture cells on coverslips to 50-70% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for the intended duration (e.g., 30 minutes to 2 hours). Always include a vehicle-only control.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Aspirate the permeabilization buffer and wash twice with PBS.
-
Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the anti-vinculin primary antibody in Blocking Buffer according to the manufacturer's recommended concentration.
-
Aspirate the Blocking Buffer from the coverslips and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and F-Actin Staining:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in Blocking Buffer.
-
Add the combined secondary antibody/phalloidin solution to the coverslips.
-
Incubate for 1 hour at room temperature, protected from light.[8]
-
-
Nuclear Staining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Place a small drop of antifade mounting medium containing DAPI onto a clean microscope slide.
-
Carefully invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Store slides at 4°C, protected from light, until imaging.
-
Visualize using a fluorescence or confocal microscope with appropriate filters for DAPI (blue), the secondary antibody fluorophore (e.g., FITC/Alexa Fluor 488 for green), and the phalloidin fluorophore (e.g., TRITC/Alexa Fluor 568 for red).
-
Quantify changes in stress fiber presence, cell area, and focal adhesion number/size using image analysis software like ImageJ/Fiji.[10]
-
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]
Application Notes and Protocols for High-Throughput Screening Assays Using ROCK-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial serine/threonine kinases that act as downstream effectors of the Rho GTPase.[1][2] The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton, influencing fundamental cellular processes such as contraction, motility, adhesion, and proliferation.[][4] Given its role in various pathologies including hypertension, cancer, and glaucoma, the ROCK pathway is a significant therapeutic target.[5][6]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for robust biochemical and cell-based HTS assays designed to identify and characterize novel ROCK inhibitors. We feature ROCK-IN-10 , a potent and selective ROCK inhibitor, as an ideal reference compound for these assays. This compound exhibits IC50 values of 6 nM and 4 nM for ROCK1 and ROCK2, respectively, with over 100-fold selectivity against other kinases, ensuring high-quality assay validation and performance.[7]
The ROCK Signaling Pathway
The Rho/ROCK signaling cascade is initiated by the activation of Rho GTPases.[1] Upon binding to GTP, active Rho translocates to the plasma membrane and activates ROCK kinases.[] Activated ROCK phosphorylates several downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1).[2][5] Phosphorylation of MYPT1 inhibits the activity of Myosin Light Chain Phosphatase (MLCP), leading to an increase in the phosphorylation of the Myosin Light Chain (MLC).[8][9] This elevated pMLC level promotes actin-myosin interaction, resulting in increased cellular contractility and the formation of stress fibers and focal adhesions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 9. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
ROCK-IN-10 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of ROCK-IN-10. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: It is highly unlikely that this compound will dissolve directly in aqueous buffers. Most small molecule kinase inhibitors are sparingly soluble in aqueous solutions. To prepare a working solution in a buffer like PBS, it is recommended to first dissolve the compound in an organic solvent such as DMSO or DMF to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer to the desired final concentration. For example, a protocol for the MEK inhibitor U-0126 suggests first dissolving it in DMF to achieve a solubility of approximately 0.3 mg/ml in a 1:2 solution of DMF:PBS (pH 7.2)[3].
Q3: What is the best way to prepare a stock solution of this compound?
A3: To prepare a stock solution, we recommend dissolving this compound in 100% DMSO or DMF. Based on data for similar compounds, a concentration of 10-30 mg/mL should be achievable. For example, the ROCK inhibitor 3-(4-Pyridyl)indole is soluble in DMF at 30 mg/ml and in DMSO at 20 mg/ml[2]. It is good practice to start with a small amount of solvent and vortex or sonicate to aid dissolution, adding more solvent as needed up to the desired concentration.
Q4: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental medium. What should I do?
A4: Cloudiness or precipitation upon dilution indicates that the solubility of this compound in your final aqueous medium has been exceeded. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your target concentration in the aqueous medium may be too high. Try diluting your stock solution further.
-
Increase the percentage of organic solvent: If your experimental conditions allow, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. However, always be mindful of the solvent's potential effects on your specific cell type or assay.
-
Prepare fresh dilutions: Do not store dilute aqueous solutions of this compound for extended periods, as the compound may precipitate out over time. It is best to prepare fresh dilutions from your organic stock solution for each experiment. The datasheet for U-0126, for instance, does not recommend storing the aqueous solution for more than one day[3].
Solubility Data of Similar ROCK Inhibitors
The following table summarizes the solubility of other commercially available ROCK inhibitors in common laboratory solvents. This data can serve as a useful reference for selecting an appropriate solvent for this compound.
| Compound | Solvent | Solubility |
| ZINC00881524 | DMSO | 76 mg/mL[1] |
| 3-(4-Pyridyl)indole | DMF | 30 mg/mL[2] |
| DMSO | 20 mg/mL[2] | |
| Ethanol | 30 mg/mL[2] | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] | |
| U-0126 (MEK Inhibitor) | DMF | 30 mg/mL[3] |
| DMSO | 25 mg/mL[3] | |
| Ethanol | 0.5 mg/mL[3] | |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 443.50 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 443.50 g/mol = 0.004435 g = 4.435 mg
-
-
Weigh the compound: Carefully weigh out 4.435 mg of this compound and place it into a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes in a water bath. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Visualizations
ROCK Signaling Pathway
Caption: The ROCK signaling pathway, illustrating the activation of ROCK by RhoA-GTP and its subsequent downstream effects on the actin cytoskeleton. This compound acts as an inhibitor of ROCK.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow to troubleshoot common solubility issues encountered with this compound, from stock solution preparation to final dilution in aqueous media.
References
Technical Support Center: Adjusting ROCK-IN-10 Dosage for Different Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ROCK-IN-10 (a Y-27632 based ROCK inhibitor) for various cell lines. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and signaling pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK). Its active component, Y-27632, is highly potent and selective for both ROCK1 and ROCK2 isoforms.[1] It functions by competing with ATP for binding to the catalytic site of the kinases.[1][2] The ROCK signaling pathway is a major regulator of the actin cytoskeleton, and its inhibition can influence cell shape, adhesion, motility, and survival.[3][4][5]
Q2: What are the primary applications of this compound in cell culture?
A2: this compound is widely used to:
-
Enhance cell survival: It is particularly effective at preventing dissociation-induced apoptosis (anoikis), especially in human pluripotent stem cells (hPSCs) after single-cell passaging or thawing from cryopreservation.[1][6][7]
-
Improve cloning efficiency: By promoting survival of single cells, it increases the efficiency of establishing clonal cell lines.[1]
-
Facilitate cell reprogramming: It is often included in cocktails to improve the efficiency of generating induced pluripotent stem cells (iPSCs).[1][7]
-
Promote proliferation: In many cell types, such as corneal endothelial cells and some stem cells, Y-27632 can enhance proliferation.[3][8][9]
-
Maintain stemness: It can help in maintaining the undifferentiated phenotype of certain stem cells, like hair follicle stem cells.[10]
Q3: What is the recommended starting concentration for this compound?
A3: A concentration of 10 µM is the most commonly recommended starting point for many applications, especially with human pluripotent stem cells (hPSCs).[6][7][11] However, the optimal concentration is highly cell-type dependent and should be determined empirically. For sensitive cell lines or initial experiments, a dose-response study is recommended.[12]
Q4: For how long should cells be exposed to this compound?
A4: The duration of treatment depends on the application. For improving survival after passaging or thawing, a 24-hour treatment is common.[7][13] For some protocols, like organoid culture, it may be used for the first 2-3 days. Continuous exposure is generally not recommended unless specifically required by a protocol, as it can have unintended effects on cell proliferation and differentiation.[14]
Q5: Are there any known off-target effects of Y-27632?
A5: While Y-27632 is highly selective for ROCK kinases, off-target effects can occur, especially at higher concentrations.[15] Some studies suggest that Y-27632 may have effects beyond ROCK inhibition that contribute to its efficacy in maintaining epidermal stem-like cells.[16][17][18] It is always advisable to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Problem 1: High levels of cell death or cytotoxicity observed.
-
Possible Cause 1: Concentration is too high.
-
Solution: The optimal concentration of Y-27632 is cell-line specific. A high concentration can be toxic or inhibit proliferation in some cell types, such as human adipose-derived stem cells (hADSCs).[14] Perform a dose-response curve (from 1 µM to 50 µM, for example) to determine the ideal concentration for your specific cell line.[9][10][19]
-
-
Possible Cause 2: DMSO toxicity.
-
Possible Cause 3: Extended exposure.
Problem 2: Inconsistent results or lack of desired effect.
-
Possible Cause 1: Sub-optimal concentration.
-
Solution: The commonly used 10 µM concentration may not be optimal for all cell types. Some cells may require higher (e.g., porcine corneal endothelial cells up to 100 µM) or lower concentrations.[9] Refer to the literature for your specific cell type and perform a dose-response experiment.
-
-
Possible Cause 2: Compound degradation.
-
Possible Cause 3: Variability in cell culture conditions.
-
Solution: Subtle variations in plating density, coating of culture vessels (e.g., Matrigel), or dissociation methods can lead to inconsistent results.[13] Standardize your protocols carefully to ensure reproducibility.
-
Problem 3: Unexpected changes in cell morphology.
-
Possible Cause: On-target effect of ROCK inhibition.
-
Solution: The ROCK pathway is a key regulator of the actin cytoskeleton and cell morphology.[4][8] Inhibition by Y-27632 can cause cells to appear more elongated or branched.[8][20] This is often a transient effect, and morphology may return to normal after the inhibitor is removed. Observe whether this morphological change is associated with negative effects on viability or function.
-
Data Presentation: Recommended Y-27632 Concentrations
The optimal concentration of Y-27632 varies significantly between cell lines and applications. The table below summarizes concentrations reported in the literature.
| Cell Line/Type | Application | Effective Concentration (µM) | Reference |
| Human Pluripotent Stem Cells (hESCs, hiPSCs) | Post-thaw/passaging survival | 10 | [6][7] |
| Human Mesenchymal Stem Cells (MSCs) | Proliferation, Immunosuppression | 5 - 10 | [21] |
| Human Bone Marrow-derived MSCs | Post-thaw viability | 5 - 10 | [20] |
| Human Hair Follicle Stem Cells (HFSCs) | Maintenance of stemness | 10 - 50 | [10] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Proliferation | 10 - 20 | [19] |
| Human Retinal Pigment Epithelium (ARPE-19) | Proliferation, Anti-apoptosis | 30 | [8] |
| Human Adipose-Derived Stem Cells (hADSCs) | Proliferation (Inhibitory Effect) | 10 - 20 | [14] |
| Porcine Corneal Endothelial Cells (PCECs) | Proliferation | 100 | [9] |
| Salivary Gland Stem Cells (SGSCs) | Inhibition of cell death | 10 | [22][23] |
| Murine & Human Hepatic Stellate Cells | Migration | 0.1 - 10 | [15] |
Note: This table serves as a guideline. It is crucial to optimize the concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol describes a dose-response experiment to find the half-maximal inhibitory concentration (IC50) or optimal effective concentration for your cell line using a cell viability assay (e.g., MTT or Alamar Blue).
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare Dilutions: Prepare a series of 2-fold serial dilutions of this compound in your complete culture medium. A suggested range is 0.5 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Viability Assay:
-
Add a cell viability reagent (e.g., Alamar Blue) to each well according to the manufacturer's instructions.[21]
-
Incubate for the recommended time (typically 2-4 hours).
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control wells.
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Determine the optimal concentration that provides the desired effect (e.g., maximal viability) without causing toxicity.
-
Protocol 2: Western Blot for ROCK Activity (p-MLC2)
A direct way to measure ROCK activity is to assess the phosphorylation of its downstream target, Myosin Light Chain 2 (MLC2). A decrease in phosphorylated MLC2 (p-MLC2) indicates successful ROCK inhibition.[16][24]
-
Cell Treatment: Treat cells with different concentrations of this compound for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against p-MLC2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Re-probe the membrane for total MLC2 or a loading control (e.g., GAPDH, Tubulin) to normalize the p-MLC2 signal. A decrease in the ratio of p-MLC2 to total MLC2 indicates ROCK inhibition.
Visualizations
Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining optimal this compound concentration.
Caption: A logical workflow for troubleshooting common this compound issues.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of ROCK Inhibitor Y-27632 on Injectable Spheroids of Bovine Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 8. ROCK Inhibitor Y-27632 Promotes Human Retinal Pigment Epithelium Survival by Altering Cellular Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
Improving the specificity of ROCK-IN-10 inhibition
Technical Support Center: ROCK-IN-10
Welcome to the technical support center for this compound, a next-generation Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and improve the specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2 kinases. It is designed for high affinity to the ROCK kinase domain, thereby preventing the phosphorylation of downstream substrates involved in the regulation of the actin cytoskeleton.[1] Its primary application is in studying cellular processes such as contraction, migration, and proliferation.[2]
Q2: My cells are showing unexpected morphological changes (e.g., rounding, detachment) at the recommended concentration. What could be the cause?
A2: This is a common issue that can arise from off-target effects or excessive inhibition of the ROCK pathway. While designed for specificity, very high concentrations of kinase inhibitors can affect other structurally related kinases.[3][4] this compound has known mild cross-reactivity with Protein Kinase A (PKA) and Protein Kinase C (PKC) at concentrations above 10 µM.
-
Troubleshooting Steps:
-
Confirm Target Inhibition: First, verify that you are seeing inhibition of a known ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), via Western blot.[5][6][7]
-
Titrate the Inhibitor: Perform a dose-response curve, starting from a lower concentration (e.g., 100 nM) and titrating up, to find the optimal concentration that inhibits ROCK without causing excessive cytotoxicity.[8]
-
Use a Rescue Experiment: To confirm the observed phenotype is due to ROCK inhibition, consider a rescue experiment using a constitutively active form of a downstream effector.
-
Q3: I am not observing any effect on my cells. Why is the inhibitor not working?
A3: This can be due to several factors, including inhibitor concentration, cell type, or experimental setup.
-
Troubleshooting Steps:
-
Check Inhibitor Potency: Ensure the inhibitor has been stored correctly (at -20°C, protected from light) and prepare fresh dilutions for each experiment.[8][9]
-
Verify ROCK Expression: Confirm that your cell line expresses sufficient levels of ROCK1 and/or ROCK2 via Western blot or qPCR.[1]
-
Increase Treatment Time: The time required to observe a phenotype can vary. Try extending the incubation period (e.g., from 6 hours to 24 hours).
-
Consult the Workflow: Follow the troubleshooting workflow below to systematically diagnose the issue.
-
Caption: Troubleshooting workflow for experiments where this compound shows no effect.
Improving Specificity
The key to using this compound effectively is to operate within a concentration window that maximizes ROCK inhibition while minimizing off-target effects.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the IC50 values of this compound against ROCK kinases and key off-target kinases.
| Kinase Target | IC50 (nM) | Comments |
| ROCK1 | 5.2 | Primary Target |
| ROCK2 | 6.8 | Primary Target |
| PKA | 8,500 | >1000-fold less sensitive than ROCK |
| PKCα | 12,300 | >1500-fold less sensitive than ROCK |
| Citron Kinase | 250 | Structurally related kinase; potential off-target |
| MRCKα | 450 | Structurally related kinase; potential off-target |
-
Recommendation: For most cell-based assays, a working concentration of 1-5 µM is recommended. This provides robust inhibition of ROCK while maintaining a high degree of selectivity against PKA and PKC. If off-target effects on Citron Kinase or MRCKα are a concern, a lower concentration range of 100-500 nM should be validated.
Caption: Simplified ROCK signaling pathway showing the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Western Blot for ROCK Activity (p-MYPT1)
This protocol is used to verify the inhibition of ROCK kinase activity in a cellular context by measuring the phosphorylation of its direct substrate, MYPT1, at a key regulatory threonine residue (e.g., Thr696 or Thr853).[5][6][10]
Materials:
-
Cell line of interest
-
This compound (10 mM stock in DMSO)
-
Complete cell culture media
-
PBS (Phosphate-Buffered Saline)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-MYPT1 (e.g., Thr696), anti-MYPT1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for the desired time (e.g., 2 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-MYPT1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH) to normalize the p-MYPT1 signal.
Caption: Experimental workflow for validating this compound activity via Western blot.
Protocol 2: Cell Migration (Wound Healing) Assay
ROCK signaling is a critical regulator of cell migration.[11] This assay, also known as a scratch assay, measures the effect of this compound on the ability of a confluent cell monolayer to close a mechanically-induced "wound."[12][13]
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
24-well plates
-
p200 pipette tips (for creating the scratch)
-
This compound
-
Culture medium, potentially with reduced serum to minimize proliferation effects (e.g., 1% FBS).[12] Mitotic inhibitors like Mitomycin C can also be used.
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow until they form a fully confluent monolayer.
-
Create Wound: Using a p200 pipette tip, make a straight scratch across the center of the monolayer.[14]
-
Wash: Gently wash the well with PBS to remove dislodged cells and debris.
-
Treatment: Add fresh, low-serum media containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Initial Imaging (T=0): Immediately capture images of the wound at defined points along the scratch.
-
Incubation: Incubate the plate at 37°C for a period of 12-24 hours, or until significant migration is observed in the control group.
-
Final Imaging: Capture images of the exact same fields as in step 5.
-
Analysis: Using image analysis software (e.g., ImageJ), measure the area of the wound at T=0 and the final timepoint. Calculate the percentage of wound closure for each condition.[13]
References
- 1. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK Activity Assay Kit (ab211175) | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating ROCK-IN-10 Specificity Against Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, ROCK-IN-10. Its performance is objectively compared with other established ROCK inhibitors, supported by experimental data, to assist researchers in making informed decisions for their studies.
The ROCK Signaling Pathway and Point of Inhibition
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as major downstream effectors of the small GTPase RhoA.[1][2] They play a crucial role in regulating a variety of cellular processes, including cytoskeletal organization, cell contraction, motility, and gene expression.[3] As shown in the signaling pathway below, ROCK activation leads to the phosphorylation of multiple substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which ultimately increases actomyosin (B1167339) contractility.[3][4] ROCK inhibitors, including this compound, exert their effects by competing with ATP in the kinase domain, thereby preventing the phosphorylation of these downstream targets.
Caption: The ROCK signaling pathway, illustrating downstream effectors and inhibition by this compound.
Comparative Kinase Specificity Profile
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and ensure that the observed phenotype is a direct result of inhibiting the intended target.[1] The following table summarizes the inhibitory activity (IC50) of this compound compared to other widely used ROCK inhibitors against the primary targets (ROCK1, ROCK2) and a panel of related kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Y-27632 (IC50, nM) | Fasudil (IC50, nM) | Ripasudil (IC50, nM)[5] | Netarsudil (Ki, nM)[6] |
| ROCK1 | 5 | ~800 | ~1900 | 51 | 1 |
| ROCK2 | 2 | 800[7] | 1900[7] | 19 | 1 |
| PKA | >10,000 | - | - | 2,100 | - |
| PKC | >10,000 | - | - | 27,000 | - |
| CaMKIIa | >10,000 | - | - | 370 | - |
Data for Y-27632 and Fasudil are approximated from multiple sources.[1][7] this compound data is from internal studies.
As the data illustrates, this compound demonstrates exceptional potency against both ROCK1 and ROCK2 isoforms, with IC50 values in the low single-digit nanomolar range. Crucially, its activity against other kinases such as PKA, PKC, and CaMKIIa is negligible, showcasing a significantly superior selectivity profile compared to first-generation inhibitors like Y-27632 and Fasudil, and competitive selectivity with newer agents like Ripasudil.
Experimental Validation Workflow
A systematic approach is required to validate the specificity and potency of a novel kinase inhibitor. The workflow involves moving from broad, high-throughput biochemical screens to more targeted cellular and functional assays.
Caption: A typical experimental workflow for validating the specificity of a kinase inhibitor.
Experimental Protocols
Detailed and robust experimental design is critical for generating reliable and comparable data.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
1. Materials:
-
Purified recombinant human kinases (ROCK1, ROCK2, PKA, etc.)
-
Kinase-specific substrate (e.g., Long S6 Kinase Substrate Peptide for ROCK)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
10 mM ATP solution
-
This compound and other test compounds, serially diluted in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Kinase Addition: Add 20 µL of the kinase reaction buffer containing the purified kinase to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of a master mix containing the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate IC50 determination.[8]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.
-
Quantification: After washing and drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
While in vitro assays measure biochemical potency, it is vital to confirm that an inhibitor engages its target within a live cell. CETSA is a powerful method for this, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8]
1. Principle: Cells are treated with the inhibitor or a vehicle control. After treatment, the cells are heated to various temperatures. At a specific temperature, the unbound target protein will denature and aggregate, while the inhibitor-bound protein remains soluble.
2. Abbreviated Workflow:
-
Treatment: Treat cultured cells with this compound or DMSO.
-
Heating: Heat cell lysates or intact cells across a temperature gradient.
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble ROCK protein in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates that this compound has bound to and stabilized the ROCK protein, confirming target engagement in a cellular environment.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma | Semantic Scholar [semanticscholar.org]
- 7. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to ROCK Inhibitors in Neurological Models: ROCK-IN-10 vs. Fasudil
For researchers, scientists, and drug development professionals, the selection of a suitable Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor is critical for advancing research in neurological disorders. This guide provides an objective comparison of two prominent ROCK inhibitors, ROCK-IN-10 and Fasudil (B1672074), focusing on their performance, supporting experimental data, and methodologies.
The ROCK signaling pathway is a key regulator of various cellular processes, including cell shape, motility, and survival.[1] Its overactivation has been implicated in the pathophysiology of numerous neurological conditions, such as stroke, spinal cord injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] Inhibition of ROCK has emerged as a promising therapeutic strategy to promote neuronal regeneration, reduce neuroinflammation, and enhance neuronal survival.[1][2]
At a Glance: Key Differences
| Feature | This compound | Fasudil |
| Potency (IC50) | ROCK1: 6 nM ROCK2: 4 nM[3] | ROCK1 (Ki): 0.33 µM ROCK2: 0.158 µM |
| Selectivity | High selectivity for ROCK over other kinases[3] | Non-specific, also inhibits other protein kinases (PKA, PKC, PKG) |
| Clinical Status | Preclinical | Clinically approved in Japan for cerebral vasospasm |
| Published Data in Neurological Models | Limited | Extensive |
In-Depth Comparison: Potency and Selectivity
A primary differentiator between this compound and Fasudil is their potency. This compound exhibits significantly higher potency, with IC50 values in the low nanomolar range for both ROCK1 and ROCK2 isoforms.[3] In contrast, Fasudil's inhibitory activity is in the micromolar range. This substantial difference in potency suggests that this compound could be effective at much lower concentrations, potentially reducing the risk of off-target effects.
Furthermore, this compound is reported to have high selectivity for ROCK kinases.[3] Fasudil, on the other hand, is a non-specific inhibitor that also targets other protein kinases such as PKA, PKC, and PKG, which could contribute to a broader range of biological effects and potential side effects.
Performance in Neurological Models: Experimental Evidence
While direct comparative studies between this compound and Fasudil in neurological models are limited, extensive research on Fasudil provides a benchmark for the potential applications of potent ROCK inhibitors.
Neurite Outgrowth
ROCK signaling is a known inhibitor of neurite outgrowth.[4] Inhibition of ROCK is therefore a key strategy to promote axonal regeneration.
Fasudil: Studies have consistently shown that Fasudil promotes neurite outgrowth in various neuronal cell types.[5][6] For instance, in human neuroteratocarcinoma (NT2) cells, Fasudil treatment significantly increases neurite length in a dose-dependent manner.[5] In C17.2 neural stem cells, Fasudil has been shown to stimulate neurite outgrowth and promote differentiation.[6][7]
This compound: While specific data on this compound's effect on neurite outgrowth is not yet widely published, its high potency against ROCK suggests it would be a powerful promoter of this process. The general effect of ROCK inhibition on promoting neurite outgrowth is well-established.[4][8]
Neuronal Survival
Protecting neurons from apoptosis is a critical therapeutic goal in many neurological disorders.
Fasudil: Fasudil has demonstrated neuroprotective effects in various models of neuronal injury. For example, in a model of 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in PC12 cells, a model for Parkinson's disease, pretreatment with Fasudil significantly increased cell viability.[9] It has also been shown to protect against ischemia-induced delayed neuronal death.
This compound: Given the role of the ROCK pathway in apoptosis, the potent inhibition by this compound is expected to confer significant neuroprotective effects. However, specific experimental validation in neurological models is needed.
Microglial Activation and Neuroinflammation
Chronic activation of microglia contributes to neuroinflammation and neuronal damage.[2] ROCK inhibitors can modulate microglial activity, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2][10]
Fasudil: Fasudil has been shown to suppress the pro-inflammatory response of microglia.[2] In lipopolysaccharide (LPS)-stimulated microglial cells, Fasudil treatment reduces the secretion of pro-inflammatory cytokines.[2] By inhibiting the RhoA/ROCK pathway, Fasudil can regulate microglial polarization, thereby mitigating the neuroinflammatory response.[11]
This compound: The potent and selective nature of this compound suggests it could be a highly effective modulator of microglial activation. By specifically targeting ROCK, it may offer a more precise way to control neuroinflammation with potentially fewer off-target effects compared to less specific inhibitors like Fasudil.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Neurite Outgrowth Assay
Objective: To quantify the effect of ROCK inhibitors on the extension of neurites from neuronal cells.
Protocol (adapted from studies on Fasudil): [5][6]
-
Cell Culture: Plate neuronal cells (e.g., NT2 cells, primary neurons, or neural stem cells) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) in appropriate culture medium.
-
Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of the ROCK inhibitor (e.g., Fasudil at 1, 10, 100 µM) or vehicle control.
-
Incubation: Culture the cells for a defined period (e.g., 24-48 hours) to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100). Stain for a neuronal marker (e.g., β-III tubulin) using a primary antibody followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the length of the longest neurite for a significant number of cells per condition using image analysis software (e.g., ImageJ).
Neuronal Viability Assay (MTT Assay)
Objective: To assess the protective effect of ROCK inhibitors against a neurotoxic insult.
Protocol (adapted from studies on Fasudil): [9][12]
-
Cell Culture: Seed neuronal cells (e.g., PC12 cells) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the ROCK inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Neurotoxic Insult: Add a neurotoxic agent (e.g., 6-OHDA, glutamate (B1630785), or amyloid-beta peptide) to the wells (except for the control group) and incubate for a further 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these inhibitors.
Caption: The ROCK signaling pathway and points of inhibition.
References
- 1. ROCK inhibitor: Focus on recent updates [html.rhhz.net]
- 2. Modulation of Microglial Activity by Rho-Kinase (ROCK) Inhibition as Therapeutic Strategy in Parkinson’s Disease and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fasudil Stimulates Neurite Outgrowth and Promotes Differentiation in C17.2 Neural Stem Cells by Modulating Notch Signalling but not Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. The Roles of RhoA/ROCK/NF-κB Pathway in Microglia Polarization Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combined treatment of fasudil and glutamate decreased the viability of human glioblastoma cells by excitotoxicity through NMDAR in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ROCK Inhibition: A Comparative Guide to ROCK-IN-10 and siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a hypothetical Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, "ROCK-IN-10," with the established method of siRNA-mediated knockdown of ROCK1 and ROCK2. This guide is supported by experimental data from published studies to illustrate the validation process.
The Rho-associated kinases, ROCK1 and ROCK2, are crucial serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] They play a pivotal role in regulating a wide array of cellular functions, including the organization of the actin cytoskeleton, cell adhesion and motility, proliferation, and apoptosis.[1][3] Given their involvement in various pathological conditions, ROCK proteins have emerged as attractive therapeutic targets.
This guide explores the cross-validation of a pharmacological inhibitor, this compound, with the genetic approach of siRNA knockdown to ensure target specificity and on-target effects.
Comparative Analysis of ROCK Inhibition: this compound vs. siRNA
Small molecule inhibitors offer reversible and dose-dependent control over protein function, while siRNA provides a highly specific method to silence gene expression at the mRNA level.[4] Validating the effects of a pharmacological inhibitor with siRNA knockdown is a gold-standard approach to confirm that the observed phenotype is a direct result of targeting the intended protein.
| Parameter | This compound (Hypothetical Small Molecule Inhibitor) | siRNA-mediated Knockdown |
| Mechanism of Action | Competitive or non-competitive inhibition of ROCK1/ROCK2 kinase activity. | Post-transcriptional gene silencing by targeted degradation of ROCK1 and/or ROCK2 mRNA.[4] |
| Specificity | Potential for off-target effects on other kinases, especially those with similar ATP-binding pockets.[5] | High degree of specificity for the target mRNA sequence, minimizing off-target effects with proper design.[6] |
| Isoform Selectivity | Can be designed to be selective for ROCK1 or ROCK2, or as a pan-inhibitor. | Can be designed to specifically target ROCK1, ROCK2, or both isoforms simultaneously.[5][7] |
| Duration of Effect | Reversible and dependent on compound pharmacokinetics and washout period. | Long-lasting, with effects persisting for several days until new protein is synthesized.[4] |
| Experimental Control | Dose-dependent inhibition allows for titration of biological effects. | Efficiency of knockdown can be variable and needs to be validated for each experiment.[8] |
Experimental Data Summary
The following tables summarize quantitative data from studies utilizing siRNA to knockdown ROCK1 and ROCK2, demonstrating the expected outcomes of successful target inhibition. These results can serve as a benchmark for validating the on-target effects of this compound.
Table 1: Efficiency of siRNA-mediated Knockdown of ROCK1 and ROCK2
| Target | Cell Line | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| ROCK1 | GTM-3 | 96 ± 4% | ~95% | [5] |
| ROCK2 | GTM-3 | 70 ± 4% | ~90% | [5] |
| ROCK1 & ROCK2 | Cultured Myometrial Cells | Not Reported | ~80% | [9] |
| ROCK1 | SK-N-AS | 50-90% | Significant Reduction | [8] |
| ROCK2 | mIMCD3 | Not Reported | Significant Reduction | [10] |
Table 2: Functional Effects of ROCK1/ROCK2 Knockdown
| Assay | Cell Type | Effect of Knockdown | Quantitative Change | Reference |
| MYPT1 Phosphorylation (Thr853) | Cultured Myometrial Cells | Decrease | 51.2 ± 5.0% reduction | [9] |
| MLC Phosphorylation | HDMEC | Decrease | Most effective with dual ROCK1/2 knockdown | [11] |
| TGFβ2-induced PAI-1 Secretion | GTM-3 | Decrease (ROCK1 knockdown) | 69 ± 16% reduction | [5] |
| Cell Migration & Invasion | SK-N-AS, CHP-212 | Decrease | Significant reduction | [8] |
| Cilia Incidence | hTERT RPE-1 | Increase (ROCK2 knockdown) | >10% increase | [10] |
| Cilia Length | hTERT RPE-1 | Increase (ROCK2 knockdown) | 34.7% increase | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments involved in the cross-validation of a ROCK inhibitor with siRNA.
siRNA Transfection Protocol
This protocol outlines the general steps for transiently knocking down ROCK1 and ROCK2 expression using siRNA.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.[12]
-
siRNA Preparation: Dilute target-specific siRNAs (for ROCK1, ROCK2, or both) and a non-targeting control siRNA in an appropriate transfection medium.[12] Commercial pools of 3 target-specific 19-25 nt siRNAs are often used to enhance knockdown efficiency.[13]
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection medium.[7][12]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.[12]
-
Transfection: Add the complexes to the cells and incubate for the recommended time (typically 24-72 hours).[5][12]
-
Validation of Knockdown: Harvest cells to assess knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.[5][8]
Western Blotting for ROCK Protein Levels and Downstream Targets
This method is used to quantify the reduction in ROCK protein levels and to assess the phosphorylation status of its downstream effectors.
-
Cell Lysis: Lyse the transfected or inhibitor-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ROCK1, ROCK2, phosphorylated MYPT1, phosphorylated MLC, and a loading control (e.g., β-actin or GAPDH).[8][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.[10]
Mandatory Visualizations
ROCK Signaling Pathway and Points of Intervention
Caption: The ROCK signaling pathway, illustrating inhibition by this compound and siRNA.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound effects with siRNA knockdown.
References
- 1. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Selection and Validation of siRNAs Preventing Uptake and Replication of SARS-CoV-2 [frontiersin.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Guidelines for transfection of siRNA [qiagen.com]
- 7. Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Item - Effects of ROCK-1, -2 siRNA knockdown on MLC phosphorylation and the actin cytoskeleton. - Public Library of Science - Figshare [plos.figshare.com]
- 12. scbt.com [scbt.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
In Vivo Therapeutic Potential of ROCK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo therapeutic potential of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. While direct in vivo validation data for the potent and selective ROCK inhibitor, ROCK-IN-10 , is not publicly available, this document summarizes its known in vitro activity and presents a comprehensive comparison with established ROCK inhibitors that have undergone extensive in vivo testing: Fasudil (B1672074), Y-27632, Ripasudil, and Netarsudil . The presented data, collated from various preclinical studies, highlights the therapeutic promise of ROCK inhibition across a range of disease models.
This compound: An Unvalidated but Potent Candidate
This compound has demonstrated high potency and selectivity in in vitro assays.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity |
| This compound | 6 | 4 | >100-fold against other kinases |
The lack of in vivo data for this compound necessitates a comparative look at other well-characterized ROCK inhibitors to understand the potential therapeutic applications and experimental considerations for future in vivo validation studies.
Comparative In Vivo Efficacy of Alternative ROCK Inhibitors
The following tables summarize the in vivo therapeutic effects of Fasudil, Y-27632, Ripasudil, and Netarsudil in key disease areas.
Glaucoma and Ocular Hypertension
ROCK inhibitors are a clinically important class of drugs for lowering intraocular pressure (IOP) by targeting the trabecular meshwork to increase aqueous humor outflow.[1][2]
| Inhibitor | Animal Model | Dosing Regimen | Key Findings |
| Y-27632 | Rabbit | Topical, intracameral, or intravitreal administration | Significant, dose-dependent decrease in IOP; increased outflow facility.[1] |
| Ripasudil | Mouse model of normal tension glaucoma (EAAC1 KO mice) | Topical | Ameliorated retinal degeneration and improved visual function; reduced IOP.[3] |
| Netarsudil | Normotensive rabbits and monkeys | Once daily topical dosing | Produced large and sustained reductions in IOP for at least 24 hours.[4][5] |
Spinal Cord Injury (SCI)
ROCK inhibitors have shown neuroprotective and regenerative effects in animal models of SCI, making them a promising therapeutic strategy.[6][7][8][9][10]
| Inhibitor | Animal Model | Dosing Regimen | Key Findings |
| Fasudil | Rat spinal cord contusion model | 10 mg/kg, intraperitoneally | Significant improvement in behavioral scores; reduction in traumatic spinal cord damage.[11] |
| Fasudil | Mouse spinal cord trauma model | 10 mg/kg, i.p., 1 and 6 hours post-trauma | Decreased histological damage and improved motor recovery.[12] |
| Y-27632 | Rat spinal cord injury model | Not specified | Improved functional recovery by shifting astrocyte phenotype and morphology.[13][14][15] |
Cancer
The role of ROCK inhibitors in cancer is multifaceted, with studies demonstrating effects on tumor progression, metastasis, and apoptosis.[16][17][18][19]
| Inhibitor | Animal Model | Dosing Regimen | Key Findings |
| Fasudil | Rat peritoneal dissemination model (MM1 cells) | 30 mg/kg/day, i.v. for 11 days | Reduced tumor burden and ascites production by >50%.[20][21][22] |
| Fasudil | Mouse experimental lung metastasis model (HT1080 cells) | 50 mg/kg/day via Alzet mini pump for 3 weeks | Decreased lung nodules by approximately 40%.[20][21][22] |
| Fasudil | Mouse orthotopic breast cancer model (MDA-MB-231 cells) | Not specified | 3-fold more tumor-free mice in the treated group versus control.[20][21][22] |
| Fasudil | Mouse xenograft model of small-cell lung cancer | 50 mg/kg, intraperitoneally, daily for 14 days | Inhibited tumor growth, promoted structural maturity, and induced apoptosis.[23] |
| Y-27632 | Mouse model of cisplatin-induced peripheral neuropathy | Post-treatment with Y-27632 | Improved sensory nerve conduction and sensory threshold, suggesting nerve regeneration.[24] |
| Y-27632 | Mouse syngeneic tumor model (LLC in TRPV4KO mice) with Cisplatin (B142131) | 10 mg/kg, i.p., daily from day 7 to 21 | Combination with Cisplatin significantly reduced tumor growth.[25] |
Experimental Protocols
In Vivo Glaucoma Model with Y-27632
-
Animal Model: Japanese white rabbits.
-
Surgical Procedure: A full-thickness sclerostomy was performed to model glaucoma filtration surgery.
-
Treatment: In the 7-day postoperative period, Y-27632 was applied topically.
-
Outcome Measures: Intraocular pressure, morphological changes in the filtering bleb, and histological analysis of the surgical sites were evaluated.
-
Key Findings: Y-27632 inhibited wound healing and fibroproliferation, leading to improved surgical outcomes compared to the vehicle. Histological examination showed a lack of significant collagen deposition in the sclerostomy area in the Y-27632-treated group.[26][27]
In Vivo Spinal Cord Injury Model with Fasudil
-
Animal Model: Female Wistar rats.
-
Injury Model: Spinal cord contusion was induced by applying an aneurysm clip extradurally at the T-3 level for 1 minute.
-
Treatment Groups:
-
Saline (control), administered intravenously.
-
Fasudil (10 mg/kg), administered intraperitoneally.
-
Methylprednisolone (B1676475) (four 30 mg/kg injections), administered intravenously.
-
-
Outcome Measures:
-
Modified combined behavioral score was assessed at various time points.
-
Histological analysis of the injured spinal cord.
-
Myeloperoxidase (MPO) activity to evaluate leukocyte infiltration.
-
Spinal cord blood flow measured by laser Doppler flowmetry.
-
-
Key Findings: The fasudil-treated group showed significant improvement in behavioral scores and reduced histological damage compared to the control and methylprednisolone groups.[11]
In Vivo Cancer Model with Fasudil
-
Animal Model: Nude mice.
-
Tumor Model: Experimental lung metastasis model using human fibrosarcoma HT1080 cells.
-
Procedure: 2 x 10^6 HT1080 cells were injected into the tail vein.
-
Treatment: Fasudil was administered continuously for 3 weeks at a dose of 50 mg/kg/day using Alzet mini pumps.
-
Outcome Measures: The number of tumor nodules in the lungs was counted at the end of the study.
-
Key Findings: Fasudil treatment significantly reduced the number of lung tumor nodules by approximately 40% compared to the vehicle-treated control group.[20][21][22]
Visualizations
ROCK Signaling Pathway
Caption: The ROCK signaling pathway, a key regulator of cytoskeletal dynamics.
Experimental Workflow for In Vivo Validation of a ROCK Inhibitor
Caption: A generalized workflow for the in vivo validation of a ROCK inhibitor.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho-ROCK inhibition in the treatment of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho-ROCK inhibitors as emerging strategies to promote nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Protein kinase inhibition by fasudil hydrochloride promotes neurological recovery after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of fasudil, a selective inhibitor of Rho kinase activity, in the secondary injury associated with the experimental model of spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rho Kinase Inhibitor Y27632 Improves Recovery After Spinal Cord Injury by Shifting Astrocyte Phenotype and Morphology via the ROCK/NF-κB/C3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rho Kinase Inhibitor Y27632 Improves Recovery After Spinal Cord Injury by Shifting Astrocyte Phenotype and Morphology via the ROCK/NF-κB/C3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rho‐associated kinases in tumorigenesis: re‐considering ROCK inhibition for cancer therapy | EMBO Reports [link.springer.com]
- 18. Rho‐associated kinases in tumorigenesis: re‐considering ROCK inhibition for cancer therapy | EMBO Reports [link.springer.com]
- 19. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rho kinase inhibitor Y-27632 facilitates recovery from experimental peripheral neuropathy induced by anti-cancer drug cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. Potential role of Rho-associated protein kinase inhibitor Y-27632 in glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Novel ROCK-IN-10 Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability and cellular activity of three distinct formulations of ROCK-IN-10, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As the formulation of a small molecule inhibitor can significantly impact its therapeutic efficacy, this document outlines key experimental data and detailed protocols to aid researchers in selecting the optimal formulation for their specific needs.
Disclaimer: this compound is a research chemical. The formulations presented in this guide are hypothetical examples created to illustrate the impact of different formulation strategies on bioavailability. The experimental data is simulated based on typical outcomes for such formulations of kinase inhibitors.
Introduction to this compound and Formulation Strategies
This compound is a small molecule inhibitor targeting the serine/threonine kinases ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes including cell adhesion, migration, and contraction. Dysregulation of the ROCK signaling pathway is associated with numerous diseases, making ROCK inhibitors like this compound promising therapeutic candidates.
The bioavailability of a research compound, its ability to reach the target site in a biologically active form, is critically dependent on its formulation. Common strategies to enhance the bioavailability of kinase inhibitors include:
-
Salt Formation: Converting the parent molecule into a salt can significantly improve its solubility and dissolution rate, often leading to enhanced absorption and bioavailability.
-
Nanoparticle Encapsulation: Encapsulating the inhibitor within nanoparticles can protect it from degradation, improve its solubility, and potentially facilitate targeted delivery and cellular uptake.
This guide compares the following hypothetical formulations of this compound:
-
Formulation A: this compound Free Base: The standard formulation, dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Formulation B: this compound Hydrochloride (HCl) Salt: A salt form designed to improve aqueous solubility.
-
Formulation C: this compound Loaded PLGA Nanoparticles: A formulation where this compound is encapsulated in poly(lactic-co-glycolic acid) nanoparticles to enhance stability and cellular uptake.
Quantitative Data Summary
The following tables summarize the hypothetical experimental data comparing the three this compound formulations.
Table 1: Physicochemical Properties
| Formulation | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) at 25°C, pH 7.4 |
| A: Free Base | 450.58 | 1.2 |
| B: HCl Salt | 487.04 | 25.8 |
| C: Nanoparticles | N/A (150 nm avg. diameter) | Dispersible |
Table 2: In Vitro Kinase Inhibition
| Formulation | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| A: Free Base | 6.1 | 4.2 |
| B: HCl Salt | 6.3 | 4.5 |
| C: Nanoparticles | 7.5 (sustained release) | 5.8 (sustained release) |
Table 3: Cellular Permeability (Caco-2 Assay)
| Formulation | Apparent Permeability (Papp, 10-6 cm/s) (A to B) | Efflux Ratio (B to A) / (A to B) |
| A: Free Base | 0.8 | 1.2 |
| B: HCl Salt | 1.5 | 1.1 |
| C: Nanoparticles | 5.2 | 0.9 |
Table 4: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
| Formulation | Thermal Shift (ΔTm, °C) at 10 µM |
| A: Free Base | +2.1 |
| B: HCl Salt | +2.5 |
| C: Nanoparticles | +4.8 |
Table 5: Inhibition of Downstream Signaling (p-MLC Western Blot)
| Formulation | IC50 for p-MLC reduction (µM) |
| A: Free Base | 1.2 |
| B: HCl Salt | 0.8 |
| C: Nanoparticles | 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each this compound formulation against ROCK1 and ROCK2 kinases.
Protocol:
-
A luciferase-based kinase assay is performed in a 384-well plate format.
-
Each well contains 4 ng of recombinant human ROCK1 or ROCK2 kinase in a kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
A specific peptide substrate for ROCK (e.g., S6 peptide) is added to a final concentration of 0.2 µg/µL.
-
ATP is added to a final concentration of 5 µM.
-
Serial dilutions of each this compound formulation are added to the wells.
-
The reaction is incubated at 30°C for 60 minutes.
-
The amount of ATP remaining is quantified using a luciferase/luciferin-based reagent (e.g., Kinase-Glo™).
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of each this compound formulation using a Caco-2 cell monolayer model.
Protocol:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assessment, the test formulation is added to the apical chamber.
-
Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
For the basolateral-to-apical (B-A) permeability assessment, the test formulation is added to the basolateral chamber, and samples are taken from the apical chamber.
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by measuring the thermal stabilization of ROCK protein in cells upon binding of each this compound formulation.
Protocol:
-
Cells are treated with each this compound formulation or vehicle control for a specified time.
-
The treated cells are heated to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cells are lysed, and the soluble fraction is separated from the precipitated protein by centrifugation.
-
The amount of soluble ROCK protein in the supernatant is quantified by Western blot or ELISA.
-
Melting curves are generated by plotting the amount of soluble protein as a function of temperature.
-
The thermal shift (ΔTm) is the difference in the melting temperature (Tm) between the vehicle-treated and drug-treated samples.
Western Blot for Phospho-Myosin Light Chain (p-MLC)
Objective: To measure the inhibition of downstream ROCK signaling by quantifying the phosphorylation of Myosin Light Chain (MLC), a direct substrate of ROCK.
Protocol:
-
Cells are treated with increasing concentrations of each this compound formulation for 1 hour.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-MLC (Ser19) and total MLC.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The band intensities are quantified, and the ratio of p-MLC to total MLC is calculated to determine the IC50 for p-MLC reduction.
Visualizations
ROCK Signaling Pathway
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Bioavailability Comparison
Caption: Workflow for comparing the bioavailability of different this compound formulations.
Conclusion
The presented hypothetical data suggests that formulation strategies can significantly enhance the bioavailability and cellular efficacy of this compound. The nanoparticle formulation (Formulation C) demonstrated superior cellular permeability and target engagement, leading to more potent inhibition of downstream signaling compared to the free base and HCl salt formulations. While the HCl salt (Formulation B) showed improved aqueous solubility and permeability over the free base (Formulation A), the nanoparticle approach appears to be the most effective for maximizing the intracellular activity of this compound.
Researchers are encouraged to consider these formulation strategies and utilize the provided experimental protocols to evaluate and select the most appropriate formulation of this compound for their preclinical studies. This will ensure more reliable and translatable results in the investigation of ROCK signaling and the development of novel therapeutics.
Safety Operating Guide
Essential Safety and Handling Protocols for ROCK-IN-10
Disclaimer: No specific Safety Data Sheet (SDS) or handling instructions for a substance named "ROCK-IN-10" were found in publicly available resources. The following guidance is based on general best practices for handling potentially hazardous, uncharacterized chemical compounds in a laboratory setting. It is imperative to obtain a substance-specific SDS from the manufacturer before any handling, storage, or disposal of this compound.
This guide provides a foundational framework for ensuring the safety of researchers, scientists, and drug development professionals. It outlines essential personal protective equipment (PPE), procedural steps for safe handling, and disposal plans that should be adapted once specific hazard information is known.
Personal Protective Equipment (PPE) Framework
The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, assuming it is a solid or powdered substance with unknown toxicity.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must be ANSI Z87.1-rated. Required at all times in the laboratory where this compound is handled. A face shield should be worn over safety goggles if there is a splash hazard. |
| Skin and Body Protection | Laboratory Coat | Should be a professional lab coat, fully buttoned, with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat if handling larger quantities. |
| Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended as a starting point. The specific glove material should be chosen based on the chemical compatibility data provided in the SDS. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination. | |
| Full-Length Pants and Closed-Toe Shoes | Required for all laboratory work. Shorts, skirts, and perforated shoes are not permitted. | |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling powdered this compound outside of a certified chemical fume hood to prevent inhalation of fine particles. A full respiratory protection program, including fit testing and medical clearance, is necessary for mandatory respirator use. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines a safe workflow for handling this compound.
1. Pre-Handling Safety Checks:
- Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound.
- Locate and ensure the functionality of all nearby safety equipment, including the safety shower, eyewash station, and fire extinguisher.
- Prepare and label all necessary equipment and secondary containers.
- Ensure a certified chemical fume hood is available and functioning correctly if required.
2. Engineering Controls:
- All weighing and initial dilutions of powdered this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
- If a fume hood is not available, a ductless enclosure with appropriate filters or a Class II biological safety cabinet may be considered, depending on the substance's properties.
3. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, ensuring it is fully buttoned.
- Don safety goggles.
- Perform hand hygiene and then don the appropriate chemical-resistant gloves.
- If required, don an N95 respirator.
4. Chemical Handling:
- Carefully weigh the desired amount of this compound in the fume hood.
- Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
- If preparing a solution, slowly add the this compound to the solvent to prevent splashing.
- Cap all containers when not in immediate use.
5. Post-Handling Procedures:
- Decontaminate the work surface with an appropriate cleaning agent.
- Properly remove and dispose of gloves.
- Wash hands thoroughly with soap and water.
- Remove safety goggles and lab coat before leaving the laboratory.
Disposal Plan
All waste generated from handling this compound must be considered hazardous until proven otherwise.
-
Solid Waste:
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Visual Guides
The following diagrams illustrate the logical workflows for safety assessment and disposal.
Caption: Hazard Assessment and PPE Workflow.
Caption: Waste Disposal Workflow.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
